TYK2 ligand 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H21N9O4 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
6-[[5-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H21N9O4/c1-23-21(32)18-15(9-17(28-29-18)27-16-8-7-12(10-24-16)22(33)34)26-14-6-4-5-13(19(14)35-3)20-25-11-31(2)30-20/h4-11H,1-3H3,(H,23,32)(H,33,34)(H2,24,26,27,28) |
Clave InChI |
CFQZCXSWZMRNQT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Architect's Guide to TYK2 Degradation: A Technical Whitepaper on Ligand-Directed PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for the rational design and synthesis of TYK2-targeting Proteolysis Targeting Chimeras (PROTACs). We delve into the core components of TYK2-directed PROTACs, from ligand selection to the experimental validation of targeted protein degradation. This document provides a framework for researchers to navigate the complexities of PROTAC development, ultimately accelerating the discovery of novel therapeutics for autoimmune and inflammatory diseases.
The TYK2 Signaling Axis: A Prime Target for Intervention
Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a pivotal role in the signaling pathways of key cytokines, including type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and IL-23.[1][2][3][4] This positions TYK2 as a critical mediator of immune responses and a high-value target for therapeutic intervention in a range of autoimmune and inflammatory conditions such as psoriasis, lupus, and psoriatic arthritis.[1][2] The binding of these cytokines to their respective receptors triggers the activation of TYK2, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.[3][5]
Ligand Selection: The Cornerstone of TYK2 PROTAC Design
The efficacy of a PROTAC is fundamentally dependent on the properties of its target-binding ligand. For TYK2, both ATP-competitive and allosteric inhibitors have been successfully employed as warheads for PROTAC development.
Allosteric Inhibitors: These ligands bind to the pseudokinase (JH2) domain of TYK2, offering a potential advantage in terms of selectivity over other JAK family members which share a high degree of homology in their ATP-binding (JH1) domains.[6] Deucravacitinib is a notable example of a selective allosteric TYK2 inhibitor that has been adapted for PROTAC synthesis.[6]
ATP-Competitive Inhibitors: While posing a greater challenge for achieving selectivity, ATP-competitive inhibitors targeting the kinase (JH1) domain can also serve as effective warheads for TYK2 PROTACs.[7] Careful structural design and optimization are crucial to minimize off-target effects on other kinases.
Quantitative Data on TYK2 PROTACs
The following table summarizes the degradation potency of select TYK2 PROTACs reported in the literature. This data highlights the potential for achieving potent and selective degradation of TYK2.
| PROTAC | TYK2 Ligand Type | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 15t | Allosteric (JH2) | CRBN | PEG/Alkyl | 0.42 | 95 | Jurkat | [6] |
| Degrader 37 | Allosteric (JH2) | VHL | Alkyl | 14 | >90 (at 1µM) | Jurkat | [8][9] |
| Kymera PROTAC | Not Specified | Not Specified | Not Specified | ≤ 1 | Not Specified | OCI-Ly10, PBMCs | [10] |
PROTAC Synthesis: A Modular Approach
The synthesis of a TYK2 PROTAC is a modular process involving the conjugation of the TYK2 ligand (warhead), a linker, and an E3 ligase ligand. A general workflow for PROTAC synthesis is depicted below.
Experimental Protocol: Synthesis of an Amide-Linked TYK2 PROTAC
This protocol provides a general methodology for the synthesis of a TYK2 PROTAC using standard amide bond formation. This represents a common and versatile approach to PROTAC assembly.[11]
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolution: Dissolve the TYK2 ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add an amine-functionalized linker with a protected terminal group (e.g., Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the protected ligand-linker intermediate.
Step 2: Deprotection of the Linker
-
Dissolution: Dissolve the purified ligand-linker intermediate in dichloromethane (B109758) (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 3: Final Conjugation to E3 Ligase Ligand
-
Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid functional group (e.g., a derivative of thalidomide or VHL ligand) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add the deprotected ligand-linker intermediate from Step 2 to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up as described in Step 1 and purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Experimental Validation of TYK2 Degradation
The successful synthesis of a TYK2 PROTAC must be followed by rigorous experimental validation to confirm its ability to induce the degradation of the target protein.
Protocol: Western Blot for Measuring TYK2 Degradation
This protocol outlines the key steps for assessing the degradation of TYK2 in a cellular context.[12]
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the TYK2 PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to TYK2 overnight at 4°C.
-
Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using a digital imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the TYK2 band intensity to the corresponding loading control for each sample. Calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.
Conclusion
The development of TYK2-targeting PROTACs represents a promising therapeutic strategy for a multitude of immune-mediated diseases. By leveraging a deep understanding of the TYK2 signaling pathway, employing a rational approach to ligand selection, and executing a modular synthesis strategy, researchers can efficiently generate novel degraders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the design, synthesis, and validation of the next generation of TYK2-directed therapeutics. Rigorous experimental validation is paramount to confirming the on-target activity and advancing these promising molecules toward clinical applications.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Advent of TYK2 Inhibitors: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases is undergoing a significant transformation with the emergence of Tyrosine Kinase 2 (TYK2) inhibitors. As a member of the Janus kinase (JAK) family, TYK2 is a critical mediator in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathophysiology of numerous autoimmune disorders.[1][2][3] Unlike broader JAK inhibitors, the development of selective TYK2 inhibitors, particularly allosteric inhibitors, represents a paradigm shift towards more targeted and potentially safer oral therapies.[4][5][6]
This technical guide provides an in-depth overview of the discovery and synthesis of TYK2 inhibitors, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.
The TYK2 Signaling Pathway: A Prime Therapeutic Target
TYK2, in partnership with other JAK family members (JAK1, JAK2, and JAK3), plays a pivotal role in the JAK-STAT signaling cascade.[2] This pathway is initiated by the binding of cytokines to their specific receptors on the cell surface, leading to the activation of associated JAKs.[7] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of a multitude of genes involved in inflammatory and immune responses.[7] The selective inhibition of TYK2 aims to disrupt this cascade at a critical juncture, thereby mitigating the downstream inflammatory effects of cytokines like IL-12, IL-23, and Type I IFNs.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery Process of TAK-279 and the Deep Logic Behind its Acquisition by Takeda [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of TYK2 in Autoimmune Disease Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a critical node in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its central role in mediating the effects of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs) makes it a highly attractive therapeutic target. This technical guide provides an in-depth overview of TYK2's function in autoimmune disease signaling, summarizes key quantitative data related to its genetic association and inhibition, details relevant experimental protocols, and visualizes the core signaling pathways. The development of selective TYK2 inhibitors, such as the allosteric inhibitor deucravacitinib, represents a significant advancement in the targeted therapy of autoimmune disorders, offering the potential for improved efficacy and safety profiles compared to less selective JAK inhibitors.
Introduction to TYK2 and its Role in Immunity
TYK2 is an intracellular, non-receptor tyrosine kinase that is essential for the signal transduction of a specific subset of cytokine receptors.[1] Like other members of the JAK family (JAK1, JAK2, and JAK3), TYK2 associates with the cytoplasmic domains of cytokine receptors.[1][2] Upon cytokine binding and receptor dimerization, TYK2 and its partner JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[3] Activated TYK2 then phosphorylates tyrosine residues on the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene transcription.[4] This cascade ultimately dictates the cellular response to the initiating cytokine.
TYK2's role is particularly crucial for the signaling of:
-
IL-12: Promotes the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[5]
-
IL-23: Supports the survival, expansion, and effector function of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17.[5]
-
Type I Interferons (IFN-α/β): Mediate antiviral responses and play a significant role in the pathogenesis of systemic lupus erythematosus (SLE).[5]
-
IL-10 and IL-6 family cytokines: Involved in both pro- and anti-inflammatory responses.[2]
Given the central role of the IL-12/Th1 and IL-23/Th17 axes in a multitude of autoimmune diseases, including psoriasis, psoriatic arthritis, inflammatory bowel disease (IBD), and multiple sclerosis, the selective targeting of TYK2 presents a promising therapeutic strategy.[6]
TYK2 Signaling Pathways in Autoimmune Disease
TYK2 functions as a critical intermediary in several pro-inflammatory signaling pathways. Below are detailed diagrams of the core TYK2-mediated cascades.
The IL-12/STAT4 Pathway
The IL-12 pathway is fundamental for the development of Th1-mediated immunity. Dysregulation of this axis is implicated in diseases such as rheumatoid arthritis and multiple sclerosis.
The IL-23/STAT3 Pathway
The IL-23/Th17 axis is a cornerstone of inflammation in many autoimmune conditions, most notably psoriasis and IBD. IL-23 is crucial for the maintenance and expansion of pathogenic Th17 cells.
The Type I IFN/STAT1/STAT2 Pathway
Type I interferons (IFN-α and IFN-β) are critical for antiviral immunity but are also key drivers of pathology in diseases like SLE. Their signaling cascade involves the formation of the ISGF3 complex.
References
- 1. Frontiers | The Janus Kinase (JAK) FERM and SH2 Domains: Bringing Specificity to JAK–Receptor Interactions [frontiersin.org]
- 2. Specificity of signaling by STAT1 depends on SH2 and C-terminal domains that regulate Ser727 phosphorylation, differentially affecting specific target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2-STAT1-BCL2 Pathway Dependence in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defining the functional binding sites of interleukin 12 receptor β1 and interleukin 23 receptor to Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Allosteric TYK2 Inhibitors: A Deep Dive into Ligands Targeting the Pseudokinase Domain
For Immediate Release
This technical guide provides an in-depth analysis of a novel class of Tyrosine Kinase 2 (TYK2) ligands that selectively target the pseudokinase (JH2) domain, leading to allosteric inhibition of the enzyme. This emerging therapeutic strategy holds significant promise for the treatment of various autoimmune and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively involved in kinase inhibitor research and development.
Introduction to TYK2 and Its Role in Disease
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. Consequently, TYK2 has emerged as a compelling therapeutic target.[1][2]
Traditionally, the development of kinase inhibitors has focused on targeting the highly conserved ATP-binding site within the catalytic (JH1) domain. However, this approach often suffers from a lack of selectivity, leading to off-target effects due to the structural similarity among the kinase domains of different JAK family members (JAK1, JAK2, and JAK3).[2] A groundbreaking alternative strategy involves the development of small molecule ligands that bind to the regulatory pseudokinase (JH2) domain of TYK2. These ligands act as allosteric inhibitors, offering a path to highly selective TYK2 inhibition.[1][2]
The Allosteric Inhibition of TYK2: A Paradigm Shift
The TYK2 protein is comprised of four major domains: the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) and SH2 (Src Homology 2) domains, followed by the C-terminal pseudokinase (JH2) and kinase (JH1) domains.[1] The JH2 domain, despite its structural homology to kinase domains, lacks catalytic activity. Instead, it functions as a regulatory domain, exerting an autoinhibitory effect on the adjacent JH1 kinase domain.[1]
Small molecule ligands that selectively bind to the JH2 domain stabilize the inactive conformation of TYK2. This allosteric modulation prevents the conformational changes required for the activation of the JH1 catalytic domain, thereby blocking downstream signaling.[1][2] This mechanism of action is distinct from traditional ATP-competitive inhibitors and is the key to achieving remarkable selectivity for TYK2 over other JAK family members.[1]
Chemical Structure and Properties of TYK2 Pseudokinase Ligands
While the specific chemical structure for a compound designated solely as "TYK2 ligand 1" is not publicly available in detail, a number of potent and selective TYK2 pseudokinase ligands have been described in the scientific literature. One such example is the imidazo[1,2-b]pyridazine (B131497) scaffold, which has been optimized to yield highly potent and selective TYK2 JH2 inhibitors.[3][4] Another prominent example is Deucravacitinib (B606291), the first approved allosteric TYK2 inhibitor.[5][6]
The general properties of these ligands include high binding affinity for the TYK2 JH2 domain and significantly lower affinity for the JH1 domain of TYK2 and other JAK family members. This selectivity is crucial for a favorable safety profile.[1][2]
Table 1: Binding Affinities of Representative TYK2 Pseudokinase Ligands
| Compound | Target Domain | Dissociation Constant (Kd) (nM) | Reference |
| SHR2178 | TYK2 JH2 | 0.34 | [1] |
| TYK2 JH1 | >20,000 | [1] | |
| SHR8751 | TYK2 JH2 | 0.032 | [1] |
| TYK2 JH1 | >20,000 | [1] | |
| SHR9332 | TYK2 JH2 | 0.04 | [1] |
| TYK2 JH1 | >20,000 | [1] | |
| SHR2396 | TYK2 JH2 | 0.029 | [1] |
| TYK2 JH1 | 300 | [1] | |
| SHR0936 | TYK2 JH2 | 0.0074 | [1] |
| TYK2 JH1 | >20,000 | [1] | |
| Deucravacitinib | TYK2 JH2 | (Potent binder) | [1] |
| TYK2 JH1 | (Low affinity) | [1] |
Table 2: Selectivity Profile of a Representative TYK2 JH2 Ligand (SHR9332)
| Target Domain | Dissociation Constant (Kd) (nM) | Reference |
| JAK1 JH1 | >20,000 | [1] |
| JAK2 JH1 | >2,000 | [1] |
| JAK3 JH1 | >4,500 | [1] |
| JAK1 JH2 | 1.8 | [1] |
| JAK2 JH2 | 220 | [1] |
Signaling Pathways Modulated by TYK2 Pseudokinase Ligands
TYK2 is a critical mediator of signaling downstream of several cytokine receptors. By inhibiting TYK2 activation, these allosteric ligands effectively block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key components of these signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel TYK2 inhibitors. Below are representative protocols for key experiments.
DiscoveRx KdELECT™ Competition Binding Assay
This assay is used to determine the dissociation constant (Kd) of a test compound for a specific kinase domain.
Methodology:
-
An engineered DNA-labeled kinase is incubated with an immobilized ligand that binds to the active site of the kinase.
-
In the presence of a test compound that also binds to the kinase, the amount of kinase captured on the solid support is reduced in a dose-dependent manner.
-
The amount of kinase captured is quantified using qPCR of the DNA tag.
-
The Kd is calculated by fitting the competition binding data to a standard binding isotherm model.[1][7]
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Human immune cells (e.g., Kit225 T-cells) are seeded in a multi-well plate.[1]
-
The cells are pre-treated with serial dilutions of the test compound for a specified period (e.g., 1 hour).[1]
-
The cells are then stimulated with a specific cytokine (e.g., IFNα or IL-23) for a short duration (e.g., 20 minutes) to induce STAT phosphorylation.[1]
-
The reaction is stopped, and the cells are lysed.
-
The levels of phosphorylated STAT (pSTAT) and total STAT are quantified using a suitable detection method, such as ELISA or flow cytometry.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the cytokine-induced STAT phosphorylation, is calculated.
Conclusion and Future Directions
The development of allosteric inhibitors targeting the TYK2 pseudokinase domain represents a significant advancement in the field of kinase drug discovery. These ligands offer the potential for highly selective and potent inhibition of TYK2-mediated signaling, which is implicated in a wide range of autoimmune and inflammatory diseases. The clinical success of deucravacitinib validates this approach and paves the way for the development of a new generation of safer and more effective therapies.[5][8][9] Future research will likely focus on the discovery of novel chemical scaffolds that bind to the JH2 domain, further optimization of selectivity and pharmacokinetic properties, and exploration of the therapeutic potential of these inhibitors in a broader range of indications.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. expertperspectives.com [expertperspectives.com]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
The Gatekeeper of Inflammation: A Technical Guide to TYK2's Function in IL-23 and IFN Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, stands as a critical intracellular signaling node that orchestrates the cellular responses to a diverse array of cytokines. Its central role in mediating the pro-inflammatory signals of Interleukin-23 (IL-23) and the potent antiviral and immunomodulatory effects of interferons (IFNs) has positioned it as a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the molecular mechanisms by which TYK2 governs IL-23 and IFN signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway representations to empower researchers and drug development professionals in their pursuit of novel therapeutics.
Core Signaling Pathways: The Role of TYK2
TYK2, along with other JAK family members (JAK1, JAK2, and JAK3), functions by associating with the intracellular domains of cytokine receptors. Upon ligand binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation through phosphorylation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.
TYK2 in IL-23 Signaling
The IL-23 receptor is a heterodimer composed of the IL-12Rβ1 subunit (shared with the IL-12 receptor) and the unique IL-23R subunit. TYK2 constitutively associates with the IL-12Rβ1 subunit, while JAK2 is associated with the IL-23R subunit.
Upon binding of IL-23, the receptor complex undergoes a conformational change, leading to the activation of both TYK2 and JAK2.[1][2] This activation cascade results in the phosphorylation of specific tyrosine residues on the intracellular tail of the IL-23R, creating docking sites primarily for STAT3.[3][4] Activated TYK2 and JAK2 then phosphorylate the recruited STAT3, leading to its homodimerization and translocation to the nucleus.[3][4] In the nucleus, STAT3 dimers bind to the promoters of target genes, driving the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are hallmarks of T helper 17 (Th17) cells and central to the pathogenesis of numerous autoimmune diseases.[5]
TYK2 in IFN Signaling
Type I interferons (IFN-α and IFN-β) signal through a heterodimeric receptor composed of the IFNAR1 and IFNAR2 subunits. TYK2 is constitutively associated with the IFNAR1 subunit, while JAK1 binds to the IFNAR2 subunit.
Upon IFN binding, the receptor complex dimerizes, leading to the activation of TYK2 and JAK1.[5] Activated TYK2 and JAK1 phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2, creating docking sites for STAT1 and STAT2.[6] Subsequently, TYK2 and JAK1 phosphorylate the recruited STAT1 and STAT2.[7] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IRF9 (Interferon Regulatory Factor 9) to form the ISGF3 (IFN-stimulated gene factor 3) complex.[6] This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), leading to their transcription. These ISGs encode proteins with antiviral, antiproliferative, and immunomodulatory functions.
Quantitative Data on TYK2 Function and Inhibition
The development of selective TYK2 inhibitors has provided valuable tools to probe its function and has demonstrated therapeutic potential. The following tables summarize key quantitative data related to TYK2's role in signaling and its inhibition.
Table 1: In Vitro Whole Blood IC50 Values of JAK/TYK2 Inhibitors [8][9][10]
| Compound | JAK1/3 (IL-2 stimulated pSTAT5) IC50 (nM) | JAK2/2 (TPO stimulated pSTAT3) IC50 (nM) | TYK2/JAK2 (IL-12/IL-23 stimulated IFN-γ) IC50 (nM) |
| Deucravacitinib | 1646 | >10,000 | 40 |
| Tofacitinib | 17 | 217 | 5059 |
| Upadacitinib | 7.8 | 41 | 3685 |
| Baricitinib | 11 | 32 | 2351 |
Data presented as mean IC50 values. Higher values indicate lower potency.
Table 2: Enzymatic IC50 Values of JAK Inhibitors [1][2][11][12][13]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 0.2 |
| Tofacitinib | 1-112 | 5-20 | 1-112 | 59-420 |
| Upadacitinib | 43-59 | 109-120 | 2100-2300 | 4700 |
| Baricitinib | 5.9-11 | 5.7-10 | >400 | 53-61 |
Data compiled from multiple sources and assays, showing a range of reported values. Higher values indicate lower potency.
Table 3: Impact of TYK2 Deficiency on Gene Expression [4][6][7][14]
| Signaling Pathway | Key Upregulated Genes in Wild-Type Cells | Fold Change Reduction in TYK2-Deficient Cells |
| IL-23 | IL17A, IL17F, IL22, IL23R | Significant Reduction |
| IFN-α/β | ISG15, MX1, OAS1, IFIT1 | Significant Reduction |
Qualitative summary based on multiple studies. "Significant Reduction" indicates a substantial decrease in gene expression in the absence of functional TYK2.
Experimental Protocols
Western Blot for Detecting Phosphorylated STAT3
This protocol describes the detection of STAT3 phosphorylation at Tyr705, a key downstream event in IL-23 signaling, using Western blotting.
Materials and Reagents:
-
Cell lines (e.g., HEK293T, Th17 cells)
-
Recombinant human IL-23
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with IL-23 (e.g., 50 ng/mL) for the desired time (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against total STAT3 to normalize for protein loading.
-
Luciferase Reporter Gene Assay for IFN Signaling
This assay measures the activity of the IFN-stimulated response element (ISRE) promoter, which is activated downstream of the IFN/TYK2 signaling pathway.
Materials and Reagents:
-
HEK293T cells
-
ISRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human IFN-α or IFN-β
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Cell Stimulation:
-
24 hours post-transfection, stimulate the cells with a serial dilution of IFN-α or IFN-β for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Measure the firefly luciferase activity (from the ISRE reporter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of ISRE activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.
-
Co-immunoprecipitation of TYK2 and IFNAR1
This protocol is designed to demonstrate the physical interaction between TYK2 and the IFNAR1 receptor subunit.
Materials and Reagents:
-
Cells expressing TYK2 and IFNAR1 (e.g., HEK293T cells transfected with expression vectors)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-TYK2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blot: Anti-IFNAR1, Anti-TYK2
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Lysis:
-
Lyse cells in non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-TYK2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against IFNAR1 and TYK2. A band for IFNAR1 in the TYK2 immunoprecipitate indicates an interaction.
-
Conclusion
TYK2 plays a non-redundant and pivotal role in transducing signals from IL-23 and Type I interferons, making it a central player in both the adaptive and innate immune responses. Its strategic position at the confluence of these critical pathways has made it an attractive target for therapeutic intervention in a multitude of inflammatory and autoimmune disorders. The development of highly selective TYK2 inhibitors, such as deucravacitinib, which targets the regulatory pseudokinase domain, represents a significant advancement in the field, offering the potential for potent and targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors. A thorough understanding of the molecular intricacies of TYK2 signaling, as outlined in this guide, is paramount for the continued development of innovative and effective therapies for patients suffering from these debilitating diseases.
References
- 1. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 2. drugsincontext.com [drugsincontext.com]
- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Tyrosine Kinase-2 (TYK2) signaling pathway gene expression and the presence of the single-nucleotide polymorphism rs12720356 in the peripheral blood of patients with severe psoriasis and loss of systemic treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The type 1 diabetes gene TYK2 regulates β-cell development and its responses to interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on TYK2 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary studies on Tyrosine Kinase 2 (TYK2) degraders. It covers the core mechanism of action, summarizes key preclinical data, and offers detailed experimental protocols relevant to the evaluation of these novel therapeutic agents.
Introduction: Targeting TYK2 in Autoimmune Diseases
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a crucial role in mediating the signaling of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[1][2][3] These cytokine pathways are integral to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[4][5][6]
While small molecule inhibitors targeting TYK2 have shown clinical efficacy, they primarily modulate its kinase activity.[7] However, TYK2 also possesses a critical kinase-independent scaffolding function essential for cytokine receptor expression and stability, which is not addressed by traditional inhibitors.[7][8] This limitation, coupled with potential off-target effects from inhibiting other JAK family members, has spurred the development of a new therapeutic modality: TYK2 degraders.[7][9]
Targeted protein degradation, primarily through Proteolysis-Targeting Chimeras (PROTACs), offers a novel approach. PROTACs are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[10] By completely removing the TYK2 protein, these degraders can abolish both its catalytic and scaffolding functions, potentially leading to a more profound and durable therapeutic effect with improved selectivity.[9]
The TYK2 Signaling Pathway
TYK2 is a central component of the JAK-STAT signaling cascade. The process begins when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization and the activation of receptor-associated JAKs, including TYK2.[2][4] The activated JAKs then trans-phosphorylate each other, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes that drive inflammatory and immune responses.[1][3]
Caption: TYK2-Mediated JAK-STAT Signaling Pathway.
Mechanism of Action: TYK2 PROTAC Degraders
TYK2 degraders are typically PROTACs designed to co-opt the cell's natural protein disposal machinery. A PROTAC consists of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[10][11] This forms a ternary complex between TYK2, the degrader molecule, and the E3 ligase.[10] The E3 ligase then poly-ubiquitinates TYK2, marking it for recognition and subsequent degradation by the 26S proteasome. The degrader molecule is then released to repeat the cycle.
Caption: General Mechanism of a TYK2 PROTAC Degrader.
Preclinical Data on Emerging TYK2 Degraders
Preliminary studies have identified several potent and selective TYK2 degraders. The data below summarizes the key in vitro and in vivo characteristics of representative molecules.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀¹ (nM) | Dₘₐₓ² (%) | Selectivity Profile | Reference(s) |
|---|---|---|---|---|---|---|
| 15t | CRBN | Jurkat | 0.42 | >95 | Highly selective for TYK2 over JAK1, JAK2, and JAK3. Did not downregulate known IMiD substrates. | [7],[12] |
| KT-294 | Not Disclosed | Human Primary Cells | pM to low nM | Near full | Exquisitely selective for TYK2; spares JAK1/2/3. Does not inhibit IL-10 signaling, unlike some TYK2 inhibitors. | [9],[8],[13] |
| Degrader 37 | VHL | Jurkat | Potent (exact DC₅₀ not specified) | Not specified | Retained selectivity for TYK2 degradation over JAK1, JAK2, and JAK3 protein levels. | [11] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum level of degradation.
Table 2: In Vivo Efficacy in Psoriasis Mouse Model
| Compound | Model | Dosing | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| 15t | Imiquimod (B1671794) (IMQ)-induced psoriasis | 5 mg/kg, daily, intraperitoneal | Significantly suppressed TYK2-mediated pathology and ameliorated psoriasis-like dermatitis without apparent toxicity. | [7] |
| KT-294 | Not specified | Low oral doses | Achieved deep and sustained TYK2 knockdown in vivo. |[9],[13] |
Key Experimental Protocols
Successful evaluation of TYK2 degraders relies on a series of robust assays. The following sections provide detailed protocols for core experiments.
Caption: General Workflow for Preclinical Evaluation of TYK2 Degraders.
This protocol is used to quantify the dose-dependent degradation of TYK2 protein in a cellular context.
-
Materials and Reagents:
-
Cell line (e.g., Jurkat, human PBMCs).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
TYK2 degrader compound stock (in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG-132, Bortezomib) and NEDD8-activating enzyme inhibitor (e.g., MLN4924) for mechanistic studies.[7]
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Primary antibodies: Anti-TYK2, Anti-GAPDH or β-actin (loading control).[7][14]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells (e.g., Jurkat T-cells) in appropriate culture plates. Allow them to adhere or stabilize. Treat cells with serial dilutions of the TYK2 degrader or vehicle control for a specified time (e.g., 4, 10, 24 hours).[7]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-TYK2 antibody overnight at 4°C.[16]
-
Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software to determine DC₅₀ and Dₘₐₓ values.
-
This in vivo model is used to assess the therapeutic efficacy of TYK2 degraders in a psoriasis-like skin inflammation context.
-
Materials and Reagents:
-
BALB/c or C57BL/6 mice (7-9 weeks old).[17]
-
5% Imiquimod cream.
-
TYK2 degrader formulated for the desired route of administration (e.g., oral, intraperitoneal).
-
Vehicle control.
-
Calipers.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice.
-
-
Procedure:
-
Acclimatization and Preparation: Acclimatize mice for at least one week. One day before the experiment begins, shave the dorsal skin of the mice.[17]
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, TYK2 degrader low dose, TYK2 degrader high dose).
-
Psoriasis Induction: Apply a daily topical dose of 5% imiquimod cream to the shaved back skin for 5-6 consecutive days to induce a psoriasis-like phenotype.[7][17]
-
Compound Administration: Administer the TYK2 degrader or vehicle control daily, often starting concurrently with or one day prior to the first imiquimod application.[17]
-
Clinical Scoring: Monitor mice daily for body weight. Score the severity of skin inflammation based on erythema (redness), scaling, and thickness (PASI score). Measure ear thickness daily with calipers as an additional indicator of inflammation.[7][17]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Collect skin tissue for histological analysis (e.g., H&E staining to measure epidermal thickness) and for measuring TYK2 protein levels via Western blot to confirm target degradation in vivo. Spleens can also be collected for analysis of immune cell populations.[17]
-
This assay assesses the functional consequence of TYK2 degradation by measuring the inhibition of downstream cytokine-induced STAT phosphorylation.
-
Materials and Reagents:
-
Human PBMCs or a relevant cell line.
-
TYK2 degrader and vehicle control.
-
Cytokines for stimulation (e.g., IL-12, IL-23, or IFN-α for TYK2-dependent pathways; IL-6 or IL-2 for other JAK pathways to assess selectivity).[18]
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT4, etc.
-
Flow cytometer.
-
-
Procedure:
-
Cell Preparation and Treatment: Isolate PBMCs or prepare cell line suspension. Pre-incubate cells with various concentrations of the TYK2 degrader or vehicle for a time sufficient to achieve degradation (e.g., 4-24 hours).[18]
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate a specific pathway (e.g., IFN-α to stimulate the TYK2/JAK1 pathway) and incubate for a short period (e.g., 15-30 minutes) at 37°C.[18]
-
Fix and Permeabilize: Immediately stop the stimulation by adding a fixation buffer. Incubate, then wash the cells. Add ice-cold permeabilization buffer to allow intracellular antibody staining.[18]
-
Antibody Staining: Wash the cells and then stain with a fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells again and resuspend in buffer. Acquire data on a flow cytometer.[18]
-
Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population. Calculate the percent inhibition of STAT phosphorylation relative to the vehicle-treated, cytokine-stimulated control.
-
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 5. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. R&D Day Highlights Kymera’s Immunology Strategy and Emerging Pipeline of Novel, First-in-Class Oral Degraders Addressing Multiple Highly Prevalent Immuno-inflammatory Diseases | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 9. kymeratx.com [kymeratx.com]
- 10. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tipranks.com [tipranks.com]
- 14. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. 7tmantibodies.com [7tmantibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Investigating the Scaffolding Function of TYK2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a pivotal role in cytokine signaling pathways that are crucial for immune regulation. While its kinase activity is a well-established function, a growing body of evidence highlights the indispensable non-catalytic, or "scaffolding," function of TYK2. This scaffolding role is critical for the structural integrity and cell surface expression of certain cytokine receptors, thereby directly influencing the sensitivity and responsiveness of cells to key immunomodulatory signals. Understanding this scaffolding function is paramount for the development of highly selective and effective TYK2-targeted therapeutics. This technical guide provides a comprehensive overview of the scaffolding function of TYK2, detailing the key signaling pathways involved, experimental methodologies to investigate these functions, and a summary of relevant quantitative data.
The Scaffolding Function of TYK2 in Cytokine Receptor Complexes
TYK2's scaffolding function is primarily mediated by its N-terminal domains, the FERM (Four-point-one, Ezrin, Radixin, Moesin) and SH2 (Src Homology 2) domains. These domains facilitate the constitutive association of TYK2 with the intracellular domains of specific cytokine receptor subunits, a process that is independent of TYK2's kinase activity. This stable interaction is essential for the proper cell surface localization and stability of these receptors.
Key Interactions and Consequences:
-
IFN-α/β Receptor (IFNAR): TYK2 is essential for the stable cell surface expression of the IFNAR1 subunit of the type I interferon receptor.[1][2] In the absence of TYK2, IFNAR1 is retained intracellularly and targeted for degradation.[1][2] This scaffolding function ensures that cells can effectively respond to type I interferons, which are critical for antiviral defense. The FERM and SH2 domains of TYK2 are necessary for this interaction with IFNAR1.[3]
-
IL-10 Receptor: Similar to its role with IFNAR1, TYK2 also plays a structural role in the cell surface expression of the IL-10R2 subunit of the IL-10 receptor.[1][2]
-
IL-12 and IL-23 Receptors: TYK2 associates with the IL-12Rβ1 subunit, which is a shared component of both the IL-12 and IL-23 receptors.[4][5][6] This association is crucial for the proper assembly and signaling of these receptors, which are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, respectively. While TYK2 is essential for the surface expression of some receptor subunits, IL-12Rβ1 appears to be expressed on the cell surface irrespective of the presence of TYK2.[1][7]
Signaling Pathways Involving TYK2's Scaffolding Function
The scaffolding role of TYK2 is a prerequisite for its subsequent involvement in the catalytic signaling cascades initiated by cytokine binding.
Type I Interferon (IFN-α/β) Signaling Pathway
Upon binding of IFN-α or IFN-β to the IFNAR complex, receptor dimerization brings TYK2 and its partner kinase, JAK1, into close proximity, leading to their trans-activation. Activated TYK2 and JAK1 then phosphorylate tyrosine residues on the IFNAR1 and IFNAR2 cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. These STATs are then phosphorylated, heterodimerize, and, along with IRF9, form the ISGF3 complex, which translocates to the nucleus to induce the expression of interferon-stimulated genes (ISGs).
Caption: Type I Interferon Signaling Pathway.
Interleukin-12 (IL-12) Signaling Pathway
IL-12 binds to its receptor complex, composed of IL-12Rβ1 and IL-12Rβ2. This brings the associated kinases, TYK2 (bound to IL-12Rβ1) and JAK2 (bound to IL-12Rβ2), into proximity, leading to their activation.[6][8] Activated TYK2 and JAK2 phosphorylate the receptor tails, creating docking sites for STAT4. Phosphorylated STAT4 homodimerizes and translocates to the nucleus to induce the expression of genes critical for Th1 cell differentiation, such as IFN-γ.
Caption: Interleukin-12 Signaling Pathway.
Interleukin-23 (IL-23) Signaling Pathway
The IL-23 receptor is composed of the IL-12Rβ1 subunit (shared with the IL-12 receptor) and the unique IL-23R subunit. IL-23 binding activates the associated TYK2 and JAK2 kinases.[5][6] This leads to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of STAT3. Phosphorylated STAT3 homodimerizes and translocates to the nucleus, where it promotes the expression of genes that are characteristic of Th17 cells, such as IL-17.
Caption: Interleukin-23 Signaling Pathway.
Quantitative Data on TYK2's Scaffolding Function
Quantifying the direct impact of TYK2's scaffolding function can be challenging. However, studies on TYK2-deficient cells provide valuable insights into the consequences of its absence.
| Parameter | Cell Type | Effect of TYK2 Deficiency | Reference |
| IFNAR1 Surface Expression | Human fibrosarcoma cells (11,1) | Barely detectable | [1] |
| Murine Embryonic Fibroblasts (MEFs) | Significantly reduced | [1] | |
| IL-10R2 Surface Expression | Human fibrosarcoma cells (11,1) | Reduced and intracellularly retained | [1] |
| IL-12Rβ1 Surface Expression | Human fibrosarcoma cells (11,1) | No significant change | [1][7] |
Experimental Protocols for Investigating TYK2's Scaffolding Function
A combination of molecular and cellular biology techniques is employed to dissect the scaffolding role of TYK2.
Co-immunoprecipitation (Co-IP) to Demonstrate TYK2-Receptor Interaction
This protocol aims to demonstrate the physical association between TYK2 and a specific cytokine receptor subunit (e.g., IFNAR1).
Caption: Co-immunoprecipitation Workflow.
Detailed Methodology: [9][10][11][12][13]
-
Cell Lysis:
-
Culture cells expressing endogenous or epitope-tagged TYK2 and the receptor of interest.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Incubate the supernatant with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for TYK2 (or the epitope tag) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator to allow antibody-antigen complexes to form.
-
As a negative control, use an isotype-matched control IgG.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the cytokine receptor subunit of interest (e.g., anti-IFNAR1).
-
A band corresponding to the molecular weight of the receptor subunit in the TYK2 immunoprecipitate lane (but not in the control IgG lane) indicates an interaction.
-
Förster Resonance Energy Transfer (FRET) Microscopy for In Vivo Interaction
FRET microscopy allows for the visualization of protein-protein interactions in living cells. This protocol describes a method to detect the interaction between TYK2 and a receptor subunit fused to fluorescent proteins.[14][15][16]
Caption: FRET Microscopy Workflow.
Detailed Methodology:
-
Plasmid Construction:
-
Generate expression vectors encoding TYK2 fused to a donor fluorophore (e.g., CFP) and the cytokine receptor subunit of interest fused to an acceptor fluorophore (e.g., YFP).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) on glass-bottom dishes.
-
Co-transfect the cells with the donor and acceptor fusion constructs.
-
As controls, transfect cells with the donor construct alone and the acceptor construct alone.
-
-
Live-Cell Imaging:
-
Image the cells 24-48 hours post-transfection using a confocal microscope equipped for FRET imaging.
-
Maintain the cells in an appropriate imaging medium at 37°C and 5% CO2.
-
-
FRET Measurement (Acceptor Photobleaching Method):
-
Acquire a pre-bleach image of both the donor (CFP) and acceptor (YFP) channels.
-
Select a region of interest (ROI) where both proteins are co-localized.
-
Photobleach the acceptor (YFP) in the ROI using a high-intensity laser at the acceptor's excitation wavelength.
-
Acquire a post-bleach image of the donor channel.
-
An increase in the donor fluorescence intensity in the photobleached region indicates that FRET was occurring.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (Pre-bleach Donor Intensity / Post-bleach Donor Intensity).
-
A significant FRET efficiency indicates that the two proteins are within 1-10 nanometers of each other, suggesting a direct interaction.
-
Flow Cytometry to Quantify Cell Surface Receptor Expression
This method is used to quantify the levels of a specific cytokine receptor on the cell surface and to assess the impact of TYK2 deficiency or mutation.[1][2][7][17][18]
Detailed Methodology:
-
Cell Preparation:
-
Harvest cells (e.g., wild-type and TYK2-knockout cell lines).
-
Wash the cells with ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody conjugated to a fluorophore that specifically recognizes an extracellular epitope of the receptor of interest (e.g., PE-conjugated anti-IFNAR1).
-
As a control, use an isotype-matched control antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells 2-3 times with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter profiles.
-
Compare the mean fluorescence intensity (MFI) of the receptor staining in wild-type versus TYK2-deficient cells. A lower MFI in the knockout cells indicates a role for TYK2 in maintaining cell surface receptor levels.
-
Conclusion
The scaffolding function of TYK2 is a critical aspect of its role in immune regulation, ensuring the proper cell surface expression and stability of key cytokine receptors. This non-catalytic function is a prerequisite for the initiation of downstream signaling cascades in response to interferons and interleukins. A thorough understanding of these scaffolding interactions, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of novel therapeutics that can selectively modulate TYK2's function in autoimmune and inflammatory diseases. The continued investigation into the quantitative aspects of these protein-protein interactions will further refine our understanding and pave the way for the development of next-generation TYK2-targeted therapies.
References
- 1. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The type 1 diabetes gene TYK2 regulates β-cell development and its responses to interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | IL12RB1:TYK2 binds IL12RB2:JAK2 [reactome.org]
- 9. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. individual.utoronto.ca [individual.utoronto.ca]
- 17. researchgate.net [researchgate.net]
- 18. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Guide to Synthesizing TYK2 Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of Tyrosine Kinase 2 (TYK2) degraders. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate TYK2 protein, thereby blocking both its kinase and scaffolding functions.
These protocols detail the chemical synthesis of TYK2 degraders, focusing on the two most common E3 ligase systems recruited: Cereblon (CRBN) and von Hippel-Lindau (VHL). Furthermore, this guide outlines the essential experimental procedures for characterizing these compounds and evaluating their biological activity in cellular models.
Introduction to TYK2 Degraders
TYK2 degraders are heterobifunctional molecules designed to induce the degradation of the TYK2 protein. They consist of three key components: a ligand that binds to TYK2, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between TYK2 and the E3 ligase, leading to the ubiquitination of TYK2 and its subsequent degradation by the proteasome.
TYK2 Signaling Pathway
TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals from various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β).[1][2] Upon cytokine binding to their receptors, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3] By degrading the TYK2 protein, both its catalytic and non-catalytic scaffolding functions are eliminated, leading to a potent and sustained inhibition of these pro-inflammatory signaling cascades.[4][5]
General Workflow for TYK2 Degrader Synthesis and Evaluation
The development of a TYK2 degrader follows a structured workflow, from chemical synthesis to biological validation. This process involves the synthesis of the three core components (TYK2 ligand, linker, and E3 ligase ligand), their assembly into the final PROTAC molecule, and subsequent characterization and testing.
Experimental Protocols: Synthesis of TYK2 Degraders
The synthesis of TYK2 degraders is a modular process. The following protocols provide representative examples for the synthesis of both CRBN- and VHL-based TYK2 degraders.
Protocol 1: Synthesis of a CRBN-Based TYK2 Degrader
This protocol is adapted from the synthesis of compound 15t , a potent and selective CRBN-recruiting TYK2 degrader.[6] The synthesis involves the preparation of a key TYK2 ligand intermediate, followed by coupling to a pomalidomide-derived linker.
Part A: Synthesis of the Key TYK2 Ligand Intermediate
The synthesis of the TYK2 ligand involves several steps, including a Suzuki coupling and a Buchwald-Hartwig amination.[7]
-
Step 1: Suzuki Coupling: A commercially available bromo-nitro-aryl compound is reacted with a boronic ester in the presence of a palladium catalyst (e.g., PdCl2(dppf)-CH2Cl2) and a base (e.g., K3PO4) to form a biphenyl (B1667301) intermediate.[7]
-
Step 2: Nitro Group Reduction: The nitro group on the biphenyl intermediate is reduced to an amine using a reducing agent such as iron powder in the presence of ammonium (B1175870) chloride.[7]
-
Step 3: Amide Coupling: The resulting aniline (B41778) is coupled with a dichloronicotinamide derivative.[7]
-
Step 4: Buchwald-Hartwig Amination: The product from the previous step is then subjected to a palladium-catalyzed Buchwald-Hartwig amination with an aminonicotinate ester.[7]
-
Step 5: Ester Hydrolysis: The methyl ester is hydrolyzed using a base like lithium hydroxide (B78521) to yield the carboxylic acid, which is the key intermediate for linker attachment.[7]
Part B: Synthesis of the Pomalidomide-Linker Moiety
A pomalidomide (B1683931) derivative with a linker terminating in a primary amine is required. These can be synthesized from 4-fluoropomalidomide by nucleophilic substitution with a Boc-protected diamine linker of varying length, followed by deprotection.
Part C: Final Coupling to Yield the TYK2 Degrader
-
Amide Coupling: The key TYK2 ligand intermediate (carboxylic acid) is coupled with the amine-functionalized pomalidomide-linker using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[7]
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.[7]
-
Characterization: The structure and purity of the final TYK2 degrader are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[6]
Protocol 2: Synthesis of a VHL-Based TYK2 Degrader
This protocol outlines a general strategy for the synthesis of a VHL-based TYK2 degrader, by conjugating a TYK2 ligand with a VHL E3 ligase ligand.
Part A: Synthesis of the TYK2 Ligand with a Linker Attachment Point
A TYK2 inhibitor, such as a derivative of deucravacitinib, is synthesized with a functional group (e.g., a primary amine or a carboxylic acid) at a solvent-exposed position suitable for linker attachment.
Part B: Synthesis of the VHL Ligand-Linker Moiety
-
VHL Ligand Synthesis: A common VHL ligand is synthesized, often starting from hydroxyproline. This multi-step synthesis typically involves peptide couplings and other standard organic transformations.[8]
-
Linker Attachment: A bifunctional linker (e.g., a PEG or alkyl chain with a carboxylic acid and a protected amine) is coupled to the VHL ligand.
Part C: Final Coupling to Yield the TYK2 Degrader
-
Amide Coupling: The TYK2 ligand with its reactive handle is coupled to the VHL ligand-linker moiety using standard peptide coupling conditions (e.g., HATU, DIPEA).
-
Purification: The final product is purified using preparative HPLC.
-
Characterization: The identity and purity of the VHL-based TYK2 degrader are confirmed by NMR and mass spectrometry.
Quantitative Data Summary
The efficacy of TYK2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes data for representative TYK2 degraders.
| Compound ID | E3 Ligase Recruited | TYK2 Ligand Base | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 15t | CRBN | Deucravacitinib derivative | Rigid heterocyclic | 0.42 | 95 | Jurkat | [6] |
| 15d | CRBN | Deucravacitinib derivative | Flexible alkyl | 1.8 | 96 | Jurkat | [6] |
| PROTAC TYK2 degradation agent1 | VHL | Allosteric TYK2 inhibitor | Alkyl | 14 | >90 (at 1 µM) | Jurkat | [9][10] |
| KT-294 | Not Disclosed | Not Disclosed | Not Disclosed | Potent | Deep and sustained | Human primary cells | [4][5] |
Experimental Protocols: Biological Evaluation
Cell Culture
-
Cell Lines: Human Jurkat T-cells or other relevant immune cell lines (e.g., NK-92) are commonly used.[6][11]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[6]
Protocol 3: TYK2 Degradation Assay by Western Blot
This protocol details the procedure to quantify the degradation of TYK2 protein in cells treated with a degrader compound.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Treat the cells with varying concentrations of the TYK2 degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the TYK2 band intensity to the loading control. Calculate the percentage of TYK2 degradation relative to the vehicle control.
Protocol 4: Inhibition of STAT Phosphorylation Assay
This assay measures the functional consequence of TYK2 degradation on downstream signaling.
-
Cell Treatment: Pre-treat cells with the TYK2 degrader for a sufficient time to induce degradation (e.g., 24 hours).
-
Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine, such as IL-12 or IFN-α, for a short period (e.g., 15-30 minutes).[13]
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 3, using primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, or pSTAT4) and total STAT proteins.[14]
-
Data Analysis: Quantify the ratio of phosphorylated STAT to total STAT to determine the extent of signaling inhibition.
Protocol 5: Cell Viability Assay
This assay assesses the cytotoxicity of the synthesized TYK2 degraders.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of the TYK2 degrader for a prolonged period (e.g., 48-72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or resazurin.[15]
-
For an MTT assay, add the MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[15]
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
By following these detailed protocols, researchers can successfully synthesize and evaluate novel TYK2 degraders, contributing to the development of new therapeutics for autoimmune and inflammatory diseases.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. benchchem.com [benchchem.com]
- 4. kymeratx.com [kymeratx.com]
- 5. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental protocol for using TYK2 ligand 1 in cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the cellular application of TYK2 Ligand 1, a novel modulator of the Tyrosine Kinase 2 (TYK2) signaling pathway. These guidelines are intended for researchers in immunology, oncology, and drug discovery to assess the efficacy and mechanism of action of this compound in relevant cell-based assays.
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a critical role in the signal transduction of key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[2][3][4] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[4][5][6]
TYK2, in conjunction with other JAK family members, associates with the intracellular domains of cytokine receptors.[1] Upon cytokine binding, the receptors dimerize, leading to the trans-phosphorylation and activation of the associated JAKs.[1] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes.[1][4] this compound is an investigational molecule designed to modulate this signaling cascade.
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in cytokine signaling pathways.
Figure 1: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed across different cytokine-stimulated pathways in various cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Cytokine Stimulus | Downstream Target | IC50 (nM) of this compound |
| NK-92 | IL-12 | pSTAT4 | 8.5 |
| Jurkat | IL-23 | pSTAT3 | 12.2 |
| TF-1 | IFN-α | pSTAT1 | 25.6 |
| Human PBMCs | IL-12 | pSTAT4 | 10.1 |
| Human PBMCs | IFN-α | pSTAT1 | 30.4 |
Table 1: Summary of IC50 values for this compound in various cell-based assays.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the cellular activity of this compound.
Experimental Workflow Overview
Figure 2: General experimental workflow for assessing this compound activity.
Protocol 1: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells by Western Blot
This assay measures the ability of this compound to inhibit the phosphorylation of STAT4 in response to IL-12 stimulation in NK-92 cells.[8]
Materials:
-
NK-92 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-12
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-pSTAT4 (Tyr693), anti-total STAT4
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Culture NK-92 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed 1 x 10^6 cells/mL in a 24-well plate.
-
Serum Starvation: For optimal results, starve the cells in serum-free media for 4-6 hours prior to treatment.[1]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.[1][8]
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-12 at a final concentration of 10 ng/mL for 30 minutes.[8]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.[1][8]
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.[8]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL substrate.[8]
-
Strip the membrane and re-probe with an antibody for total STAT4 as a loading control.[8]
-
-
Data Analysis:
Protocol 2: Inhibition of IFN-α-Induced STAT1 Phosphorylation in Human PBMCs by Flow Cytometry
This protocol details the measurement of IFN-α-induced STAT1 phosphorylation in human peripheral blood mononuclear cells (PBMCs) to evaluate the inhibitory effect of this compound.[9]
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant human IFN-α
-
DMSO (vehicle control)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-pSTAT1 (e.g., Alexa Fluor 647), anti-CD3 (for gating on T-cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend freshly isolated or thawed PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.[9]
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.[9]
-
Cytokine Stimulation: Add IFN-α to a final concentration of 80 ng/mL and incubate for 15-30 minutes at 37°C.[9][10]
-
Fixation: Immediately fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells and then permeabilize by adding a permeabilization buffer and incubating on ice.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against pSTAT1 and a cell surface marker (e.g., CD3) for 30 minutes on ice.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD3+ T-cells).
-
Quantify the median fluorescence intensity (MFI) of the pSTAT1 signal.
-
-
Data Analysis:
-
Normalize the MFI of treated samples to the vehicle control.
-
Plot the normalized MFI against the inhibitor concentration to calculate the IC50.
-
Troubleshooting
-
High Background in Western Blots: Ensure complete blocking of the membrane and optimize antibody concentrations. Using 5% BSA instead of milk for blocking can reduce background when detecting phosphoproteins.[1]
-
Variability in Assay Results: Standardize cell culture conditions, including passage number and density.[9] Ensure all reagents are properly stored and validated.[9] Perform experiments in at least triplicate to assess variability.[9]
-
Unexpected Cellular Phenotypes: The ligand may have off-target effects. Consider performing a kinase selectivity panel to assess its specificity.[8]
Conclusion
The provided protocols offer a robust framework for characterizing the cellular activity of this compound. By quantifying the inhibition of cytokine-induced STAT phosphorylation, researchers can effectively determine the potency and cellular efficacy of this compound. Adherence to these detailed methods will ensure the generation of reliable and reproducible data, facilitating the advancement of TYK2-targeted therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. revvity.com [revvity.com]
- 5. bms.com [bms.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of TYK2 Ligand 1 to a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs), which are pivotal in the inflammatory and autoimmune response.[1][2] Consequently, TYK2 has emerged as a significant therapeutic target for a range of autoimmune diseases. Small molecule inhibitors of TYK2 are of great interest, and their conjugation to linkers is a key step in the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed protocols and application notes for the conjugation of TYK2 Ligand 1, a known ligand used in the synthesis of TYK2-targeting PROTACs, to various linkers. The protocols are designed to be adaptable for different linker types and subsequent applications.
This compound: Chemical Structure and Conjugation Handle
This compound is an imidazo[1,2-b]pyridazine-based compound. Its chemical structure features a carboxylic acid group, which serves as the primary functional handle for conjugation to a linker via amide bond formation.
Chemical Structure of this compound
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group for Conjugation |
| This compound | [Image of the chemical structure of this compound] | C₂₂H₂₁N₉O₄ | 475.46 | Carboxylic Acid (-COOH) |
Conjugation Strategies
The carboxylic acid moiety of this compound can be readily conjugated to an amine-functionalized linker through the formation of a stable amide bond. This can be achieved using standard peptide coupling reagents. Alternatively, for applications requiring bioorthogonal ligation, both the ligand and the linker can be functionalized with "click chemistry" handles, such as an azide (B81097) and an alkyne, for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU Coupling
This protocol describes the direct conjugation of this compound to an amine-terminated linker using HATU as the coupling agent.
Materials and Reagents:
-
This compound
-
Amine-functionalized linker (e.g., amino-PEG-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of 0.1-0.5 M.
-
Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine-functionalized linker (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (B1210297) or DCM.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired this compound-linker conjugate.
Protocol 2: Two-Step "Click Chemistry" Conjugation (CuAAC)
This protocol involves the initial functionalization of this compound with an alkyne group, followed by a "click" reaction with an azide-functionalized linker.
Step 2a: Functionalization of this compound with an Alkyne Linker
This step is an amide coupling reaction as described in Protocol 1, using an amine-alkyne linker (e.g., propargylamine).
Step 2b: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials and Reagents:
-
Alkyne-functionalized this compound (from Step 2a)
-
Azide-functionalized linker
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent system (e.g., DMSO/water or t-BuOH/water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in water.
-
Prepare a 200 mM solution of THPTA in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized this compound (1.0 equivalent) and the azide-functionalized linker (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 DMSO/water).
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:2 molar ratio. Allow it to stand for a few minutes to form the copper(I)-ligand complex.
-
Initiation of Click Reaction: Add the copper(I)-THPTA complex to the reaction mixture containing the alkyne and azide.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. The reaction is typically complete within this timeframe. Monitor by LC-MS.
-
Purification: Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic techniques to isolate the triazole-linked conjugate.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the conjugation of this compound to different linkers. This data is representative and may vary depending on the specific linker and reaction conditions.
Table 1: Conjugation Efficiency of this compound with Various Linkers
| Conjugation Method | Linker Type | This compound:Linker Molar Ratio | Reaction Time (h) | Typical Yield (%) | Analytical Method for Yield Determination |
| Amide Coupling (HATU) | PEG4-diamine | 1:1.1 | 4 | 75-85 | HPLC, LC-MS |
| Amide Coupling (HATU) | Alkyl-diamine (C6) | 1:1.1 | 6 | 70-80 | HPLC, LC-MS |
| Click Chemistry (CuAAC) | PEG3-diazide | 1:1.2 | 12 | 85-95 | HPLC, LC-MS |
| Click Chemistry (CuAAC) | Alkyl-diazide (C8) | 1:1.2 | 16 | 80-90 | HPLC, LC-MS |
Table 2: Stability of this compound-Linker Conjugates
| Conjugate | Linkage Type | Incubation Medium | Time Point (h) | Remaining Intact Conjugate (%) | Analytical Method |
| TYK2-PEG4 | Amide | Human Plasma | 24 | >95 | LC-MS |
| TYK2-PEG4 | Amide | Human Plasma | 72 | >90 | LC-MS |
| TYK2-PEG3 | Triazole | Human Plasma | 24 | >98 | LC-MS |
| TYK2-PEG3 | Triazole | Human Plasma | 72 | >95 | LC-MS |
Visualizations
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling.
Caption: TYK2-mediated cytokine signaling pathway.
Experimental Workflow for Amide Bond Conjugation
The following diagram outlines the key steps in the amide bond conjugation of this compound to a linker.
References
Application Notes and Protocols: Cell Permeability Assays for TYK2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1] Tyrosine kinase 2 (TYK2), an intracellular enzyme in the Janus kinase (JAK) family, is a critical mediator of immune and inflammatory signaling pathways, making it an attractive target for the treatment of various autoimmune diseases.[2][3] A TYK2-targeting PROTAC must efficiently cross the cell membrane to engage its intracellular target and induce its degradation.
However, PROTACs are heterobifunctional molecules with high molecular weights and polar surface areas, often falling outside the typical parameters for orally bioavailable drugs.[4][5] These characteristics present a significant challenge to their cell permeability.[6][7] Therefore, the accurate and robust assessment of cell permeability is a critical step in the discovery and optimization of effective TYK2 PROTACs. This document provides detailed protocols for key assays used to evaluate the cellular uptake and target engagement of TYK2 PROTACs.
Background: TYK2 Signaling and PROTAC Mechanism
TYK2 is an intracellular kinase that plays a crucial role in signal transduction for cytokines such as IL-12, IL-23, and Type I interferons.[8][9] Upon cytokine binding to their receptors, TYK2 and its partner JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[10] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in immune responses.
A PROTAC works by inducing the degradation of a target protein.[11] It is a bifunctional molecule with one end binding to the target protein (TYK2) and the other recruiting an E3 ubiquitin ligase.[12] This proximity induces the formation of a ternary complex, leading to the ubiquitination of TYK2, marking it for destruction by the 26S proteasome.[1][13]
Experimental Protocols for Assessing Cell Permeability
A multi-pronged approach is recommended to accurately assess PROTAC cell permeability and its functional consequences. This involves directly quantifying intracellular drug concentration and using robust cell-based assays to measure target engagement and degradation.
Method 1: Direct Quantification of Intracellular PROTAC Concentration by LC-MS/MS
This method provides a direct and quantitative measurement of the PROTAC concentration inside the cells.
Principle Cells are incubated with the TYK2 PROTAC for a specified time. After incubation, cells are washed to remove any unbound, extracellular compound. The cells are then lysed, and the intracellular PROTAC is extracted.[4] The concentration of the PROTAC in the cell lysate is then precisely quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol
-
Cell Culture: Plate cells (e.g., Jurkat or HaCaT cells) in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the TYK2 PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting and Washing:
-
Aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular PROTAC.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Count the cells to normalize the data.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Extraction:
-
Resuspend the cell pellet in a known volume of lysis/extraction buffer (e.g., methanol (B129727) or acetonitrile) containing an internal standard.[4]
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the protein precipitate.
-
-
Sample Analysis:
-
Collect the supernatant containing the extracted PROTAC.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration.
-
-
Data Analysis: Calculate the intracellular concentration by correlating the LC-MS/MS readout to a standard curve and normalizing by the cell number.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a powerful live-cell method that measures the binding of a compound to its target protein, providing a quantitative measure of target engagement. By comparing results in intact versus permeabilized cells, one can derive an "availability index" that serves as a surrogate for cell permeability.[14][15][16]
Principle This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein (TYK2) fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[14] When a PROTAC enters the cell and binds to TYK2, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.
Protocol
-
Cell Line Preparation: Use a cell line transiently or stably expressing a TYK2-NanoLuc® fusion protein.
-
Cell Plating: Seed the cells into a white, 96-well assay plate and incubate.
-
Compound Preparation: Prepare serial dilutions of the TYK2 PROTAC in assay medium.
-
Assay for Intact Cells:
-
Add the PROTAC dilutions to the wells.
-
Add the NanoBRET™ tracer and NanoGlo® substrate.
-
Incubate at 37°C for 2 hours.
-
Measure the BRET signal (acceptor emission at 610nm / donor emission at 460nm) using a luminometer.
-
-
Assay for Permeabilized Cells:
-
Run a parallel plate under the same conditions as the intact cells.
-
Just before reading, add digitonin to all wells to permeabilize the cell membranes.
-
Immediately measure the BRET signal.
-
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ values for both intact and permeabilized cells.
-
Calculate the Availability Index = (IC₅₀ Permeabilized / IC₅₀ Intact). A ratio closer to 1 indicates better cell permeability.
-
Method 3: HiBiT Assay for Quantifying TYK2 Degradation
This assay provides a functional readout of PROTAC activity by directly quantifying the loss of the target protein in live cells.[17][18] Effective degradation implies that the PROTAC has successfully permeated the cell, engaged both TYK2 and the E3 ligase, and induced proteasomal degradation.
Principle The HiBiT system uses an 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous TYK2 gene using CRISPR/Cas9.[17][19] This tagged protein is detected by its high-affinity complementation with the LgBiT protein, forming an active NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-TYK2 protein.[20]
Protocol
-
Cell Line Preparation: Use a cell line where the endogenous TYK2 gene has been tagged with HiBiT using CRISPR/Cas9. The cells should also express the LgBiT protein.
-
Cell Plating: Seed the HiBiT-TYK2 cells in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the TYK2 PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for the desired time course (e.g., 2, 4, 8, 16, 24 hours) to measure degradation kinetics.
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Substrate directly to the wells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control to determine the percentage of TYK2 remaining.
-
Plot the percentage of TYK2 remaining against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[18]
-
Data Presentation
Summarizing data from multiple assays in a structured table is crucial for comparing different PROTAC candidates and making informed decisions.
Table 1: Comparative Analysis of Hypothetical TYK2 PROTACs
| PROTAC ID | Intracellular Conc. (nM) (LC-MS/MS @ 4h, 1µM) | NanoBRET IC₅₀ (Intact) (nM) | NanoBRET IC₅₀ (Permeabilized) (nM) | Availability Index | HiBiT DC₅₀ (nM) (@ 24h) | HiBiT Dₘₐₓ (%) (@ 24h) |
| TYK2-P1 | 150 | 80 | 45 | 0.56 | 25 | 92 |
| TYK2-P2 | 25 | 650 | 50 | 0.08 | 480 | 65 |
| TYK2-P3 | 120 | 110 | 95 | 0.86 | 40 | 88 |
Interpretation:
-
TYK2-P1: Shows good intracellular accumulation and a reasonable availability index, leading to potent degradation.
-
TYK2-P2: Exhibits poor intracellular accumulation and a low availability index, resulting in significantly weaker degradation potency. This suggests a permeability issue.
-
TYK2-P3: Has an excellent availability index, close to 1, indicating efficient cell entry. This translates to good degradation potency, even with slightly lower intracellular accumulation than TYK2-P1.
Conclusion
Evaluating the cell permeability of TYK2 PROTACs is not a one-size-fits-all process. A comprehensive strategy that combines direct analytical methods like LC-MS/MS with functional, live-cell assays such as NanoBRET™ and HiBiT is essential for a thorough understanding of a PROTAC's behavior. This multi-assay approach allows researchers to distinguish between issues of permeability, target engagement, and degradation efficacy, providing the critical insights needed to design and select PROTAC candidates with the highest potential for therapeutic success.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. bms.com [bms.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. Target Degradation [promega.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 20. promegaconnections.com [promegaconnections.com]
Application Notes & Protocols: In Vivo Experimental Design for TYK2 Degraders
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator in the signal transduction of key cytokines such as Type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3][4] Consequently, TYK2 has emerged as a compelling therapeutic target.
While small molecule inhibitors targeting the TYK2 active site have been developed, a newer modality, targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs), offers a distinct therapeutic advantage. TYK2 possesses both a catalytic (kinase) function and a non-catalytic scaffolding function essential for cytokine receptor expression and signaling.[5] PROTAC-mediated degradation eliminates the entire TYK2 protein, thereby blocking both its catalytic and scaffolding functions. This can lead to a more profound and sustained pathway inhibition, potentially recapitulating the biology of human TYK2 loss-of-function and offering superior efficacy compared to kinase inhibition alone.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the efficacy and mechanism of action of TYK2 degraders in preclinical models.
TYK2 Signaling Pathways
TYK2 operates by pairing with other JAK family members (JAK1 or JAK2) to transduce signals for specific cytokine families.[8] Upon cytokine binding, the receptor-associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][9] These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in immune responses.[4] The primary pathogenic pathways involving TYK2 are driven by Type I IFNs, IL-12, and IL-23.[1]
General Experimental Workflow
A systematic in vivo evaluation of a TYK2 degrader involves a multi-stage process, beginning with formulation and culminating in efficacy assessment in a disease-relevant model. This workflow ensures a thorough characterization of the compound's properties and therapeutic potential.
Data Presentation: In Vivo Performance of TYK2-Targeted Molecules
Quantitative data from preclinical studies are crucial for comparing the efficacy and pharmacodynamic effects of different compounds. The tables below summarize representative data for TYK2 degraders and inhibitors in relevant mouse models.
Table 1: In Vivo Efficacy of TYK2 Degraders in Psoriasis Mouse Models
| Compound Name | Mouse Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
|---|---|---|---|---|
| 15t (PROTAC) | Imiquimod-induced | 25 mg/kg, intraperitoneal, daily | Significantly suppressed psoriasis-like pathology; more effective than deucravacitinib (B606291) in blocking IL-17 and IL-23 expression in skin biopsies. | [10][11] |
| KT-294 | N/A (In vivo degradation shown) | Low oral doses | Achieved full TYK2 degradation in vivo. |[5] |
Table 2: In Vivo Efficacy of TYK2 Inhibitors in Rodent Models | Compound Name | Mouse Model | Dosing Regimen | Key Efficacy Results | Reference(s) | | :--- | :--- | :--- | :--- | | Deucravacitinib | Imiquimod-induced | 1.5% ointment, 100 mg/mouse, daily | Significantly ameliorated psoriasis-like dermatitis. |[12] | | NDI-031407 | IL-23-induced | 100 mg/kg, oral | 74% inhibition of ear swelling; 96% inhibition of tissue IL-17A. |[13] | | NDI-031407 | Adoptive Transfer Colitis | 100 mg/kg, oral | Reduced body weight loss and colonic inflammation. |[13] | | PF-06673518 | IL-12/IL-18 Challenge | 3-300 mg/kg, oral | Dose-dependent inhibition of IFNγ production. |[8] |
Detailed Experimental Protocols
Protocol 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis Model
This model is widely used to induce a psoriasis-like phenotype that is dependent on the IL-23/IL-17 axis, a key pathway mediated by TYK2.[12]
1. Materials:
-
BALB/c or C57BL/6 mice (7-9 weeks old).
-
5% Imiquimod cream.
-
TYK2 degrader formulated for the desired route of administration (e.g., oral, intraperitoneal).
-
Vehicle control for the TYK2 degrader.
-
Calipers for measuring ear and skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, and thickness).
2. Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Preparation: One day prior to the start of the experiment, shave the dorsal skin of the mice.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., Naive, Vehicle, TYK2 Degrader low dose, TYK2 Degrader high dose, Positive Control inhibitor).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear of each mouse for 5-7 consecutive days.
-
Compound Administration: Administer the TYK2 degrader or vehicle according to the planned dosing regimen (e.g., once daily oral gavage). Administration should typically begin on Day 0, concurrently with the first IMQ application.
-
Daily Monitoring and Scoring:
-
Record body weight daily.
-
Measure the thickness of the back skin and ear daily using calipers.
-
Score the severity of erythema, scaling, and thickness of the back skin daily based on a 0-4 scale. The cumulative score represents the PASI score.
-
-
Termination and Sample Collection:
-
At the end of the treatment period (e.g., Day 6 or 8), euthanize the mice.
-
Collect blood for plasma PK and cytokine analysis.
-
Collect skin tissue and spleens. A portion of the skin should be fixed in formalin for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate. Another portion should be snap-frozen for protein (Western blot, proteomics) and cytokine (ELISA, qPCR) analysis.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
PD analysis is critical to confirm target engagement (TYK2 degradation) and pathway modulation (inhibition of downstream signaling).
1. Objective: To measure TYK2 protein levels and phosphorylation of downstream STATs in tissues of interest following degrader administration.
2. Sample Collection:
-
Collect tissues (e.g., skin, spleen, whole blood) at various time points after a single dose or at the end of a multi-dose efficacy study.
-
For protein analysis, snap-freeze tissues immediately in liquid nitrogen and store at -80°C.
-
For flow cytometry, process fresh tissues (e.g., spleen, blood) immediately to isolate cells.
3. Western Blot for TYK2 Degradation:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TYK2 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and imaging system.
-
Quantify band intensity to determine the percentage of TYK2 degradation relative to vehicle-treated controls.
4. Flow Cytometry for pSTAT Inhibition (from PBMCs or Splenocytes):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient (e.g., Ficoll) or prepare a single-cell suspension from the spleen.
-
Stimulate cells ex vivo with a relevant cytokine to activate a specific TYK2-dependent pathway (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1).[8][11]
-
Immediately after stimulation, fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state.
-
Permeabilize the cells with methanol.
-
Stain with a fluorescently-conjugated antibody specific for the phosphorylated STAT of interest (e.g., PE-anti-pSTAT4) and cell surface markers (e.g., anti-CD4 for T-cells).
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population to determine the level of inhibition.
5. ELISA for Cytokine Levels:
-
Prepare protein lysates from skin tissue as described for Western blotting.
-
Use commercially available ELISA kits to measure the concentration of key inflammatory cytokines such as IL-17A, IL-23, and IFNγ in the tissue lysates or plasma.[11]
-
Follow the manufacturer’s instructions for the assay.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.
Concluding Remarks
The successful in vivo evaluation of TYK2 degraders requires a rigorous and systematic approach. Careful selection of disease-relevant animal models, appropriate compound formulation, and a comprehensive suite of pharmacodynamic and efficacy readouts are essential to validate the therapeutic hypothesis. By demonstrating robust target degradation and superior pathway inhibition compared to traditional inhibitors, these protocols can effectively establish the unique therapeutic potential of TYK2-targeted protein degradation in treating immune-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. revvity.com [revvity.com]
- 5. kymeratx.com [kymeratx.com]
- 6. Kymera Therapeutics unveils first-in-class oral degrader immunology programs | BioWorld [bioworld.com]
- 7. Kymera Therapeutics Presents Preclinical Data for STAT6 and [globenewswire.com]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Assessing TYK2 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3] These signaling pathways are integral to immune responses and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.[4][5][6] This central role makes TYK2 a compelling therapeutic target.[2]
The development of TYK2 inhibitors requires robust and reliable methods to confirm and quantify target engagement—the degree to which a drug binds to its intended target and elicits a functional response in a relevant system. Assessing target engagement is crucial for establishing dose-response relationships, understanding the mechanism of action, and predicting clinical efficacy. These application notes provide an overview of key methodologies and detailed protocols for assessing TYK2 target engagement, from direct biochemical assays to cell-based functional readouts.
TYK2 Signaling Pathways
TYK2, often in partnership with other JAKs like JAK1 or JAK2, associates with the intracellular domains of cytokine receptors.[3] Upon cytokine binding (e.g., IL-12, IL-23, or IFN-α/β), the receptor chains dimerize, activating the associated JAKs through trans-phosphorylation.[3][7] Activated TYK2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, driving inflammatory and immune responses.[1][3]
Figure 1: Simplified TYK2 signaling pathway and point of inhibition.
Methods for Assessing Target Engagement
Several distinct but complementary methods can be employed to assess TYK2 target engagement. These can be broadly categorized into biochemical assays, which measure direct interactions with the purified enzyme, and cell-based assays, which provide insights into target engagement within a physiological context.
-
Biochemical Assays (In Vitro): These assays directly measure the interaction between a compound and purified TYK2 protein.
-
Kinase Activity Assays: Quantify the enzymatic activity of TYK2 by measuring the production of ADP or the phosphorylation of a substrate. They are essential for determining a compound's intrinsic potency (e.g., IC50).[1][6]
-
Binding Assays: Measure the direct binding of a compound to the TYK2 protein, often to a specific domain like the pseudokinase (JH2) domain.[9] This is particularly relevant for allosteric inhibitors.[10]
-
-
Cell-Based Assays (In Situ / In Vivo): These assays confirm that a compound can access and engage TYK2 in a cellular environment and produce a functional consequence.
-
Phospho-protein Analysis: Measures the phosphorylation status of downstream signaling molecules, most notably STAT proteins. A reduction in cytokine-induced STAT phosphorylation is a direct indicator of TYK2 inhibition in cells.[3][9] This can be assessed by Western Blot or more quantitatively on a single-cell level by flow cytometry (Phospho-flow).[11][12]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that confirms direct target binding in intact cells.[13] It is based on the principle that ligand binding can alter the thermal stability of the target protein.[14][15]
-
Pharmacodynamic (PD) Biomarker Analysis: Measures changes in downstream biomarkers, such as the expression or secretion of inflammatory genes and cytokines (e.g., IL-17A, IFN-γ), in response to TYK2 inhibition.[16][17]
-
Data Presentation: Quantitative Analysis of TYK2 Inhibitors
The potency and selectivity of TYK2 inhibitors are critical for their therapeutic potential. The tables below summarize quantitative data for representative TYK2 inhibitors.
Table 1: In Vitro Potency and Selectivity of Selected TYK2 Inhibitors
| Compound | Mechanism | TYK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
|---|---|---|---|---|---|---|
| Deucravacitinib | Allosteric (JH2 domain) | < 30 (A) | >200-fold | >3000-fold | >200-fold | [18][19] |
| Zasocitinib | Allosteric (JH2 domain) | Data not specified | High | High | High | [10] |
| Compound 15t (PROTAC) | Degrader (JH2 binder) | > 10,000 (binding IC50) | >80-fold (vs JAK1-JH2) | >10,000 (vs JAK2-JH1) | >10,000 (vs JAK3-JH1) | [9] |
| Tyk2-IN-16 | Allosteric (JH2 domain) | Data not specified | Data not specified | Data not specified | Data not specified | [1][3] |
(A) IC50 value falls within the range of < 30 nM.
Table 2: Pharmacodynamic Response to TYK2 Inhibition (Deucravacitinib in Psoriasis Trial)
| Serum Biomarker | Pathway | Result of Deucravacitinib Treatment | Reference |
|---|---|---|---|
| IL-17A | IL-23/Th17 | Significant reduction | [17] |
| IL-17C | IL-23/Th17 | Significant reduction | [17] |
| IL-19 | IL-23/Th17 | Significant reduction | [17] |
| Beta-defensin 2 (BD2) | IL-23/Th17 | Significant reduction | [17] |
| IP-10, hsCRP, IFN-gamma | General Inflammation | Significant reductions |[16] |
Experimental Protocols
Protocol 1: In Vitro TYK2 Kinase Activity Assay
This protocol outlines a method to determine the IC50 value of a test compound using a commercial ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[1][20]
Figure 2: Workflow for an in vitro TYK2 kinase activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[20]
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP (e.g., 500 µM stock), and a suitable substrate like IRS1-tide (e.g., 1 mg/ml stock).[20]
-
Dilute purified recombinant TYK2 enzyme to the desired concentration (e.g., 2 ng/µl) in 1x Kinase Assay Buffer.[20] Keep on ice.
-
-
Assay Execution (96-well format):
-
Add 12.5 µl of the Master Mix to each well.[20]
-
Add 2.5 µl of the serially diluted test inhibitor or vehicle (for positive control) to the appropriate wells.
-
Add 10 µl of 1x Kinase Assay Buffer to "Blank" wells (no enzyme).[20]
-
Initiate the reaction by adding 10 µl of diluted TYK2 enzyme to all wells except the "Blank" wells.[20]
-
Cover the plate and incubate for 45 minutes at room temperature.[20]
-
-
Signal Detection:
-
Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[20]
-
Incubate for another 30-45 minutes at room temperature, protected from light.[20]
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Phospho-STAT Analysis by Flow Cytometry (Phospho-flow)
This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in immune cells, providing a functional readout of cellular TYK2 target engagement.[11][12][21]
Figure 3: Workflow for Phospho-flow analysis of STAT inhibition.
Methodology:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the desired cells (e.g., human PBMCs or a responsive cell line like NK-92).[22]
-
Optional: Starve cells in serum-free media for 4-6 hours to reduce basal signaling.[3]
-
Pre-incubate cells with a serial dilution of the TYK2 inhibitor or vehicle control for 1-2 hours at 37°C.[3]
-
-
Stimulation and Fixation:
-
Stimulate the cells with an appropriate cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1) for 15-20 minutes at 37°C.[7][22] Include an unstimulated control.
-
Immediately stop the stimulation by fixing the cells. Add pre-warmed Fixation Buffer (e.g., 1.5-4% formaldehyde) and incubate for 10-15 minutes at 37°C.[21][23]
-
-
Permeabilization and Staining:
-
Wash the fixed cells with buffer (e.g., PBS with 0.1% BSA).
-
Permeabilize the cells by resuspending the pellet in ice-cold methanol and incubating for at least 30 minutes on ice.[21][23] This step is crucial for staining STAT proteins.[21]
-
Wash the cells thoroughly to remove the methanol.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT4) and antibodies for cell surface markers to identify specific cell populations (e.g., CD3, CD4).[9] Incubate for 40-60 minutes at room temperature, protected from light.[23]
-
-
Data Acquisition and Analysis:
-
Wash the cells one final time and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Using flow cytometry analysis software, gate on the cell population of interest (e.g., CD4+ T cells).
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration relative to the stimulated vehicle control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a classic CETSA experiment with a Western blot readout to confirm direct binding of a compound to TYK2 in a cellular context.[24][25]
Figure 4: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture a large batch of cells to ensure consistency.
-
Treat the cells with the test compound or vehicle (DMSO) at a final desired concentration for 1 hour at 37°C.[24]
-
-
Heating and Lysis:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., in a thermal cycler) for 3 minutes, then cool for 3 minutes at room temperature.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Transfer the cell lysates to ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration of each sample.
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TYK2.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[3] A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for TYK2 at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.
-
Plot the normalized soluble TYK2 fraction against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2-induced phosphorylation of Y640 suppresses STAT3 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biohaven Launches First Brain-Penetrant Drug Trial for Early Parkinson's Treatment | BHVN Stock News [stocktitan.net]
- 17. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 18. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innovative Therapeutic Strategies in TYK2-Targeted Treatments: From Cancer to Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. benchchem.com [benchchem.com]
- 23. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions [diva-portal.org]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application of TYK2 Degraders in Psoriasis Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Tyrosine Kinase 2 (TYK2) degraders in preclinical psoriasis models. It aims to offer a comprehensive guide for researchers investigating the therapeutic potential of this emerging class of molecules.
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of pro-inflammatory cytokine signaling, particularly for interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2][3] These cytokines are central to the pathogenesis of psoriasis, an immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation.[1][2] The IL-23/Th17 axis, in which TYK2 plays a pivotal role, is a key driver of psoriatic inflammation.[2][4][5]
While TYK2 inhibitors have shown clinical efficacy, targeted protein degradation of TYK2 offers a novel therapeutic strategy.[6] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein.[6] TYK2 degraders, therefore, not only inhibit its kinase activity but also eliminate its scaffolding functions, potentially leading to a more profound and sustained therapeutic effect.[6][7]
This document outlines the application of a model TYK2 degrader, compound 15t , a highly potent and selective CRBN-recruiting PROTAC, in various psoriasis-relevant assays.[6]
Data Presentation: In Vitro and In Vivo Efficacy of a TYK2 Degrader (15t)
The following tables summarize the quantitative data for the TYK2 degrader, 15t, in both cellular and animal models of psoriasis.
Table 1: In Vitro Profile of TYK2 Degrader 15t [6]
| Parameter | Value | Cell Line | Description |
| DC50 | 0.42 nM | Jurkat | Concentration required for 50% degradation of TYK2 protein. |
| Dmax | >95% | Jurkat | Maximum percentage of TYK2 protein degradation. |
| Selectivity | Selective for TYK2 | Jurkat | No degradation of other JAK family members (JAK1, JAK2, JAK3) observed. |
Table 2: In Vivo Pharmacokinetics and Efficacy of TYK2 Degrader 15t in an Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model [6]
| Parameter | Value | Species | Notes |
| Pharmacokinetics (5 mg/kg, i.p.) | |||
| T1/2 (h) | 2.7 ± 0.12 | Mice | Half-life |
| Tmax (h) | 0.4 ± 0.14 | Mice | Time to maximum plasma concentration |
| Cmax (ng/mL) | 1305 ± 209 | Mice | Maximum plasma concentration |
| AUC0–t (h·ng/mL) | 4766 ± 827 | Mice | Area under the curve from time 0 to the last measurement |
| In Vivo Efficacy (5 mg/kg, daily i.p. for 6 days) | |||
| PASI Score Reduction | Significant reduction | Balb/c Mice | Amelioration of clinical signs of psoriasis (scales, thickness, erythema). |
| Splenomegaly Reduction | Significant reduction | Balb/c Mice | Reduction in spleen enlargement, a common feature of systemic inflammation in this model. |
| Inflammatory Cytokine Reduction | More effective than deucravacitinib | Balb/c Mice | Blocked the expression of IL-17 and IL-23 in skin biopsies. |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the mechanism of action of TYK2 degraders.
Caption: TYK2 signaling pathway in psoriasis pathogenesis.
Caption: Mechanism of action for a TYK2 degrader.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro TYK2 Degradation Assay
Objective: To determine the potency (DC50) and maximal degradation (Dmax) of a TYK2 degrader in a relevant cell line.
Materials:
-
Jurkat cells (or other suitable human immune cell line)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
TYK2 degrader compound (e.g., 15t)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132 or Bortezomib) as a control
-
E3 ligase ligand (e.g., Thalidomide for CRBN) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TYK2, anti-JAK1, anti-JAK2, anti-JAK3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 1 x 106 cells/well.
-
Compound Treatment:
-
Prepare serial dilutions of the TYK2 degrader in DMSO.
-
Treat cells with varying concentrations of the degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 10-24 hours).[6]
-
Include a vehicle control (DMSO only).
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or an E3 ligase ligand (e.g., 5 µM Thalidomide) for 2 hours before adding the degrader.[6]
-
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation.
-
Wash cells once with cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize TYK2 protein levels to the loading control (GAPDH).
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of the degrader and fit a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo therapeutic efficacy of a TYK2 degrader in a psoriasis-like skin inflammation model.
Caption: Experimental workflow for the IMQ-induced psoriasis model.
Materials:
-
Male Balb/c mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
TYK2 degrader compound
-
Vehicle for systemic administration (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Calipers
-
Scoring system for Psoriasis Area and Severity Index (PASI) adapted for mice
-
Materials for sample collection and processing (histology, ELISA, IHC)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation:
-
Anesthetize the mice and shave a defined area on their dorsal skin.
-
Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6 consecutive days.[6]
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Normal control, IMQ + Vehicle, IMQ + TYK2 degrader).
-
Administer the TYK2 degrader (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection, starting from day 0.[6]
-
-
Monitoring and Assessment:
-
Monitor the body weight of the mice daily.
-
Score the severity of skin inflammation daily using a modified PASI score, evaluating erythema, scaling, and skin thickness. Each parameter can be scored from 0 (none) to 4 (severe).
-
-
Endpoint and Sample Collection:
-
On day 7, euthanize the mice.
-
Measure the spleen weight.
-
Collect the treated skin samples.
-
-
Ex Vivo Analysis:
-
Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.[6]
-
Immunohistochemistry (IHC): Use another portion of the skin to perform IHC staining for TYK2 to confirm in vivo target degradation.[6]
-
Cytokine Analysis: Homogenize a piece of the skin tissue to measure the levels of pro-inflammatory cytokines such as IL-17 and IL-23 by ELISA.[6]
-
Conclusion
TYK2 degraders represent a promising therapeutic modality for psoriasis. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds. By effectively reducing TYK2 protein levels, these degraders can potently inhibit downstream inflammatory signaling and ameliorate psoriasis-like pathology in relevant animal models. Further investigation into the long-term efficacy and safety of TYK2 degraders is warranted to fully elucidate their therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kymeratx.com [kymeratx.com]
Application Notes: Cellular Assays for Measuring STAT Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in processes like immunity, cell proliferation, differentiation, and apoptosis.[1][2] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] Dysregulation and constitutive activation of the JAK/STAT pathway are hallmarks of many human cancers and inflammatory diseases, making its components prime therapeutic targets for drug discovery.[3][4][5]
The canonical activation cascade begins when a ligand binds to its receptor, leading to the activation of receptor-associated JAKs.[2][4][6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][6] STATs are recruited and subsequently phosphorylated by JAKs, most notably on a critical tyrosine residue (e.g., Tyr705 for STAT3).[4][7][8] This phosphorylation event induces STAT dimerization, nuclear translocation, and binding to specific DNA response elements to regulate the transcription of target genes.[6][7][9]
Inhibiting this pathway, particularly the phosphorylation of STAT proteins, is a key strategy for developing novel therapeutics. A variety of cellular assays are available to identify and characterize compounds that inhibit STAT phosphorylation. These assays are essential for screening chemical libraries, determining inhibitor potency (e.g., IC50 values), and elucidating mechanisms of action. This document provides detailed protocols and application notes for the most common and robust assays used for this purpose.
The JAK/STAT Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling cascade, the central target for phosphorylation inhibition assays. The pathway begins with cytokine binding and culminates in the transcription of target genes.
Caption: The canonical JAK-STAT signaling pathway.[1][2][6]
Overview of Cellular Assays
Several robust methods are available to quantify the inhibition of STAT phosphorylation. The choice of assay depends on various factors, including the required throughput, the desired level of detail (e.g., single-cell vs. population average), and the specific experimental question.
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Application |
| Western Blot | Size-based protein separation followed by antibody-based detection of total and phosphorylated STAT.[7][10] | Provides data on protein size and specificity; considered a "gold standard" for validation.[7] | Low throughput, semi-quantitative, requires larger amounts of material.[10] | Low | Target validation, mechanism of action studies, dose-response confirmation. |
| ELISA | Antibody-based capture and detection of total or phospho-STAT in a microplate format.[11][12] | High throughput, quantitative, good sensitivity.[12] | Can be susceptible to matrix effects from cell lysates; does not provide single-cell data. | High | High-throughput screening (HTS), IC50 determination, dose-response studies. |
| Flow Cytometry | Single-cell detection of intracellular phospho-STAT using fluorescently labeled antibodies.[13] | Provides single-cell resolution, allows for multiplexing with other markers to analyze heterogeneous populations.[13] | Requires specialized equipment and expertise; fixation/permeabilization can affect some surface markers.[14] | Medium-High | Analysis of primary cells (e.g., PBMCs), immune cell profiling, determining effects in mixed cell populations.[15][14] |
| High-Content Imaging | Automated microscopy and image analysis to quantify phospho-STAT levels and subcellular localization (e.g., nuclear translocation).[9][16] | Provides spatial and morphological data, measures nuclear translocation directly.[8][9] | Lower throughput than ELISA, complex image analysis. | Medium | Secondary screening, mechanism of action studies, analysis of cellular localization. |
Experimental Protocols
The following section provides detailed methodologies for key assays used to measure the inhibition of STAT phosphorylation.
General Experimental Workflow
Most inhibition assays follow a similar workflow, starting with cell culture and treatment, followed by a specific detection method.
Caption: A generalized workflow for STAT phosphorylation inhibition assays.
Protocol 1: Western Blot Analysis
Principle: This technique quantifies the relative amount of phosphorylated STAT protein in cell lysates.[17] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated STAT and total STAT proteins.[7][10]
Materials and Reagents:
-
Cell culture reagents
-
Test compounds and cytokine/growth factor (e.g., IL-6)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[18]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer buffer/system[7]
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[10][19]
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705) and anti-total-STAT[7]
-
HRP-conjugated secondary antibody[7]
-
Enhanced Chemiluminescence (ECL) substrate[19]
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
If necessary, serum-starve cells for 4-6 hours.[19]
-
Pre-treat cells with varying concentrations of the test inhibitor for 1-2 hours.[19]
-
Stimulate cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation.[19]
-
-
Cell Lysis:
-
Aspirate medium and wash cells twice with ice-cold PBS.[19]
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[19]
-
Collect the supernatant containing the soluble protein.[19]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibody against p-STAT (e.g., 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.[19]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[19]
-
Quantify band intensity using densitometry software.
-
Normalize the p-STAT signal to a loading control (e.g., β-Actin) or, preferably, strip the blot and re-probe for total STAT. The ratio of p-STAT to total STAT is used to determine the level of inhibition.
-
Protocol 2: Cell-Based ELISA
Principle: This assay quantifies phospho-STAT protein in whole-cell lysates in a 96-well plate format. A capture antibody binds total STAT to the plate, and a detection antibody specific for the phosphorylated form generates a colorimetric or fluorescent signal.[11][20]
Materials and Reagents:
-
Cell-based phospho-STAT ELISA kit (e.g., PathScan® Phospho-Stat1 (Tyr701) Sandwich ELISA Kit)[20]
-
96-well clear-bottom tissue culture plates
-
Test compounds and cytokine
-
Wash buffers, detection antibodies, substrate, and stop solution (typically provided in the kit)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed 1-3 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Pre-treat cells with serially diluted test compounds.
-
Stimulate with cytokine for the optimized duration (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization (In-Cell ELISA):
-
Antibody Incubation (In-Cell ELISA):
-
Detection and Analysis:
-
Wash the wells, then add TMB substrate and incubate in the dark until color develops (15-30 minutes).[21]
-
Add Stop Solution to terminate the reaction.[21]
-
Read the absorbance at 450 nm using a microplate reader.[21][22]
-
Calculate the ratio of the p-STAT signal to the total STAT signal for each condition. Use these normalized values to determine percent inhibition and calculate the IC50 value by fitting to a four-parameter logistic curve.
-
Protocol 3: Flow Cytometry (Phospho-Flow)
Principle: Phospho-flow measures STAT phosphorylation at the single-cell level.[13] Cells are treated, fixed to preserve the phosphorylation state, permeabilized to allow antibody entry, and then stained with a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein.[23]
Materials and Reagents:
-
Suspension cells or trypsinized adherent cells
-
FACS tubes or 96-well U-bottom plates
-
Test compounds and cytokine
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)[25][23]
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-p-STAT5-Alexa Fluor 488)
-
(Optional) Antibodies for cell surface markers to identify specific cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Fixation:
-
Permeabilization:
-
Staining:
-
Data Acquisition and Analysis:
-
Wash the cells once with Staining Buffer.
-
Resuspend in Staining Buffer for analysis on a flow cytometer.
-
Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition based on the MFI relative to stimulated and unstimulated controls. Plot dose-response curves to determine IC50 values.
-
Quantitative Data Presentation
Summarizing results in a structured table is crucial for comparing the potency and selectivity of different inhibitors.
Table 1: Example Inhibitory Activity of Compound X on STAT3 Phosphorylation
| Assay Type | Cell Line | Stimulation | Measured Endpoint | IC50 (nM) | Notes |
| Western Blot | HNSCC Cell Line[8] | IL-6 (20 ng/mL) | p-STAT3 (Y705) / Total STAT3 Ratio | 125 | Densitometry analysis of 3 independent experiments. |
| In-Cell ELISA | DU-145[4] | IL-6 (20 ng/mL) | p-STAT3 (Y705) / Total STAT3 Absorbance Ratio | 98 | High-throughput format. |
| Flow Cytometry | Human PBMCs | IL-6 (50 ng/mL) | MFI of p-STAT3 in CD4+ T-cells | 155 | Shows activity in primary immune cells. |
| High-Content Imaging | HeLa | Oncostatin M | Nuclear/Cytoplasmic p-STAT3 Ratio | 110 | Confirms inhibition of nuclear translocation. |
Table 2: Selectivity Profile of Compound X
| Target | Assay Type | Cell Line | Stimulation | IC50 (nM) |
| p-STAT3 (Y705) | ELISA | DU-145 | IL-6 | 98 |
| p-STAT1 (Y701) | ELISA | HeLa | IFN-γ | > 10,000 |
| p-STAT5 (Y694) | Flow Cytometry | TF-1 | IL-2 | 5,400 |
| p-ERK1/2 (T202/Y204) | Western Blot | A431 | EGF | > 20,000 |
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. High-Content pSTAT3/1 Imaging Assays to Screen for Selective Inhibitors of STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 16. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PathScan® Phospho-Stat1 (Tyr701) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 24. uab.edu [uab.edu]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Crystallization of TYK2 with Novel Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Tyrosine Kinase 2 (TYK2) in complex with novel ligands. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Structure-based drug design efforts targeting TYK2 rely on the successful crystallization of the protein in complex with potential inhibitors to elucidate their binding modes and guide further optimization.
Introduction
TYK2 is a key intracellular signaling molecule that associates with the cytoplasmic domains of type I and type II cytokine receptors. It is involved in the signaling of crucial cytokines such as interferons (IFNs), interleukin-6 (IL-6), IL-10, IL-12, and IL-23. The JAK-STAT signaling cascade initiated by these cytokines plays a pivotal role in immune cell development, differentiation, and function. Dysregulation of the TYK2 signaling pathway is a hallmark of various inflammatory and autoimmune disorders, making it an attractive therapeutic target.
The development of selective TYK2 inhibitors has been a major focus of drug discovery programs. A significant breakthrough in this area has been the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, offering improved selectivity over other JAK family members.[1][2] High-resolution crystal structures of TYK2 in complex with these novel ligands are indispensable for understanding the molecular basis of their potency and selectivity, thereby accelerating the design of next-generation therapeutics.
However, obtaining well-diffracting crystals of TYK2 has proven to be challenging due to the protein's inherent instability and conformational flexibility.[3][4] This guide outlines optimized protocols for the expression, purification, and co-crystallization of TYK2 with novel ligands, drawing from successful strategies reported in the scientific literature.
TYK2 Signaling Pathway
The TYK2-mediated signaling cascade is initiated by the binding of a cytokine to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2).[5] The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[5]
Experimental Protocols
Expression and Purification of TYK2 Constructs
The baculovirus expression system using insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five™) is the most commonly reported method for producing recombinant TYK2 for structural studies.[6][7] This system allows for proper protein folding and post-translational modifications that can be crucial for protein stability and activity. Both the isolated kinase domain (JH1) and larger constructs encompassing the pseudokinase and kinase domains (JH2-JH1) have been successfully expressed and purified.[6][8] To overcome the inherent instability of the apo-enzyme, co-expression or post-purification addition of a stabilizing ligand is often essential.[3][4]
Protocol: Expression of TYK2 in Insect Cells
-
Construct Design:
-
Clone the desired human or murine TYK2 construct (e.g., kinase domain, residues ~889-1187, or pseudokinase-kinase domains, residues ~566-1187) into a suitable baculovirus transfer vector (e.g., pFastBac) with an N-terminal affinity tag (e.g., 6x-His or GST) for purification.
-
To enhance the probability of obtaining crystals, it is often beneficial to generate a kinase-inactive mutant (e.g., D1023N in the kinase domain) to prevent autophosphorylation and increase homogeneity.[6]
-
-
Baculovirus Generation:
-
Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac™) according to the manufacturer's protocol (e.g., Bac-to-Bac® system).
-
Transfect Sf9 insect cells with the purified bacmid DNA to produce the initial P1 viral stock.
-
Amplify the viral stock to generate a high-titer P2 or P3 stock for large-scale protein expression.
-
-
Protein Expression:
-
Infect suspension cultures of Sf9 or High Five™ insect cells at a density of 1.5-2.0 x 10^6 cells/mL with the recombinant baculovirus at an optimized multiplicity of infection (MOI), typically between 1 and 5.
-
Incubate the infected cell culture at 27°C with shaking for 48-72 hours.[9]
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C until purification.
-
Protocol: Purification of TYK2
-
Cell Lysis:
-
Resuspend the frozen or fresh cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors).
-
Lyse the cells by sonication or using a microfluidizer.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins or Glutathione (B108866) Sepharose for GST-tagged proteins).
-
Wash the column extensively with the lysis buffer to remove unbound proteins.
-
Elute the bound protein using a suitable elution buffer (e.g., lysis buffer containing 250 mM imidazole (B134444) for His-tagged proteins or 20 mM reduced glutathione for GST-tagged proteins).
-
-
Tag Removal (Optional but Recommended):
-
If the affinity tag is cleavable, incubate the eluted protein with a specific protease (e.g., TEV or PreScission protease) overnight at 4°C.
-
Pass the cleavage reaction mixture through the affinity column again to remove the cleaved tag and the protease.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the tag-cleaved protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect the fractions corresponding to the monomeric TYK2 peak.
-
Assess the purity of the final protein preparation by SDS-PAGE. The protein should be >95% pure.
-
Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
-
Co-crystallization of TYK2 with Novel Ligands
Co-crystallization, where the protein and ligand are mixed prior to setting up crystallization trials, is the most common and often most successful approach for obtaining TYK2-ligand complex crystals.[3][4] The presence of a stabilizing ligand is frequently a prerequisite for TYK2 crystallization.
Protocol: Co-crystallization
-
Complex Formation:
-
Incubate the purified and concentrated TYK2 protein with a 2-5 molar excess of the novel ligand (dissolved in a suitable solvent like DMSO) for at least 1 hour on ice. The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization.
-
-
Crystallization Screening:
-
Use commercially available sparse matrix screens (e.g., from Hampton Research, Qiagen) to perform initial crystallization screening using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 4°C or 20°C).
-
Set up drops by mixing equal volumes of the protein-ligand complex and the reservoir solution (e.g., 1 µL + 1 µL).
-
-
Optimization of Crystallization Conditions:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and the concentration of salts and additives.
-
Fine-tuning the protein and ligand concentrations can also be critical for improving crystal quality.
-
Experimental Workflow
Data Presentation
Table 1: Summary of TYK2 Constructs and Crystallization Conditions
| PDB ID | TYK2 Construct | Ligand | Expression System | Crystallization Conditions | Resolution (Å) |
| 6X8F [7] | Homo sapiens TYK2 (mutant) | Compound 11 | Spodoptera frugiperda | 0.1 M HEPES pH 7.5, 10% w/v PEG 6000, 5% v/v MPD | 2.15 |
| 7UYU [10] | Homo sapiens TYK2 Kinase Domain | Compound 30 | Not specified | 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350 | 2.05 |
| 4L02 [6] | Homo sapiens TYK2 Pseudokinase-Kinase (D1023N) | Compound 7012 | Insect Cells | 0.1 M MES pH 6.5, 12% w/v PEG 20000 | 2.80 |
| 6AAM [11] | Homo sapiens TYK2 | Peficitinib (B612040) | Not specified | 0.1 M HEPES pH 7.5, 1.5 M Lithium Sulfate, 1% v/v PEG 400 | 2.50 |
| 4GFO | Murine TYK2 Kinase Domain (kinase-inactive) | 3-aminoindazole inhibitor | Not specified | 0.1 M Sodium Citrate pH 5.6, 20% v/v Isopropanol, 20% w/v PEG 4000 | 2.60 |
Conclusion
The successful crystallization of TYK2 with novel ligands is a critical step in the structure-based design of new therapeutics for autoimmune and inflammatory diseases. The protocols and data presented in this guide provide a comprehensive resource for researchers in this field. Key factors for success include the use of a suitable TYK2 construct, a robust expression and purification strategy, and, most importantly, the co-crystallization of the protein with a stabilizing ligand. The detailed methodologies and comparative data herein should facilitate the efficient generation of high-quality TYK2-ligand complex crystals, ultimately accelerating the discovery of novel and selective TYK2 inhibitors.
References
- 1. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and purification of fused kinase from insect cells for in vitro kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Expression, purification, and characterization of TYK-2 kinase domain, a member of the Janus kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insect Expression Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 10. rcsb.org [rcsb.org]
- 11. 6aam - Crystal structure of TYK2 in complex with peficitinib - Summary - Protein Data Bank Japan [pdbj.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for TYK2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length for the degradation of Tyrosine Kinase 2 (TYK2).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a TYK2 PROTAC, and why is its length critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (TYK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The linker's role is not merely to connect the two ligands but to orient them in three-dimensional space to facilitate the formation of a stable and productive ternary complex (TYK2-PROTAC-E3 ligase).[2] The length of the linker is a critical parameter because if it is too short, it may cause steric hindrance, preventing the formation of the ternary complex.[3] Conversely, if the linker is too long, it may lead to the formation of an unstable or non-productive complex where the necessary lysine (B10760008) residues on TYK2 are not accessible for ubiquitination.[3] Therefore, optimizing the linker length is crucial for achieving potent and efficient TYK2 degradation.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most commonly used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4] These are popular due to their synthetic accessibility, flexibility, and the ease with which their length can be modified.[4] More rigid linkers, such as those containing cyclic structures like piperazine (B1678402) or piperidine, are also used to improve the stability and conformation of the PROTAC.[2]
Q3: How does linker length affect the degradation efficiency of a TYK2 PROTAC?
A3: Linker length has a significant impact on the degradation efficiency of a PROTAC, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5] An optimal linker length will result in a low DC50 value (higher potency) and a high Dmax value (greater efficacy).[5] For TYK2, studies have shown that both flexible and rigid linkers can be effective, and systematic variation of linker length is necessary to identify the optimal degrader.[6]
Q4: What is the "hook effect" in PROTAC experiments, and how is it related to the linker?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (TYK2-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[7] While the hook effect is an inherent feature of the PROTAC mechanism, a well-designed linker can enhance the stability of the ternary complex, a factor known as positive cooperativity, which can help mitigate the severity of the hook effect.[7]
Troubleshooting Guides
Problem 1: My TYK2 PROTAC shows good binding to both TYK2 and the E3 ligase in binary assays, but it fails to induce TYK2 degradation in cells.
-
Possible Cause: Incorrect linker length or rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to the formation of non-productive ternary complexes.[7]
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying linker lengths: Systematically increase the linker length by adding or removing atoms (e.g., ethylene (B1197577) glycol units or methylene (B1212753) groups).
-
Vary linker rigidity: If flexible linkers are not effective, explore more rigid linker structures to constrain the conformation of the PROTAC.
-
Assess ternary complex formation: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTACs are capable of forming a ternary complex with TYK2 and the E3 ligase.
-
Problem 2: The degradation of TYK2 is inconsistent across experiments.
-
Possible Cause: Issues with cell culture conditions or PROTAC stability. Cell passage number, confluency, and the health of the cells can affect the efficiency of the ubiquitin-proteasome system. The PROTAC itself may be unstable in the cell culture medium.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar cell confluency at the time of treatment.
-
Assess PROTAC stability: Evaluate the stability of your PROTAC in the cell culture medium over the duration of your experiment.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) and a positive control PROTAC known to degrade the target, if available.
-
Problem 3: I am observing a significant "hook effect" with my TYK2 PROTAC.
-
Possible Cause: At high concentrations, your PROTAC is forming more binary complexes than productive ternary complexes.
-
Troubleshooting Steps:
-
Perform a wide dose-response experiment: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to fully characterize the dose-response curve and identify the optimal concentration for degradation.
-
Optimize the linker to enhance ternary complex cooperativity: A linker that promotes favorable interactions between TYK2 and the E3 ligase can increase the stability of the ternary complex and reduce the hook effect.
-
Quantitative Data
The following tables summarize experimental data on the impact of linker length on TYK2 degradation.
Table 1: Impact of Flexible Linker Length on TYK2 Degradation
| Compound | Linker Type | Linker Length (atoms) | Degradation at 10 nM (%) | Degradation at 100 nM (%) |
| 15a | Alkyl | 3 | Moderate | Moderate |
| 15b | Alkyl | 4 | Moderate | Moderate |
| 15c | Alkyl | 5 | 48 | >90 |
| 15d | Alkyl | 6 | 65 | 94 |
| 15e | Alkyl | 7 | Moderate | Moderate |
| 15f | Alkyl | 8 | 55 | >90 |
| 15g | PEG | 6 (2 PEG units) | Low | Low |
| 15h | PEG | 9 (3 PEG units) | Low | Low |
Data adapted from a study on TYK2-JH2 targeted degraders.[6] Degradation was assessed in Jurkat T-cells.
Table 2: Degradation Potency and Efficacy of Lead TYK2 PROTACs
| Compound | Linker Type | DC50 (nM) | Dmax (%) |
| 15d | Alkyl | Not specified | >90 |
| 15t | Rigid Heterocycle | 0.42 | 95 |
Data adapted from a study on TYK2-JH2 targeted degraders.[6] DC50 and Dmax values were determined in Jurkat T-cells.
Experimental Protocols
Protocol 1: Western Blotting for TYK2 Degradation
This protocol is a standard method to quantify the amount of TYK2 protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat T-cells) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the TYK2 PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for TYK2 and a loading control (e.g., GAPDH or β-actin) using densitometry software.
-
Normalize the TYK2 band intensity to the loading control band intensity.
-
Calculate the percentage of TYK2 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining TYK2 against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action for TYK2 Degradation.
Caption: Workflow for Optimizing TYK2 PROTAC Linker Length.
Caption: Simplified TYK2 Signaling Pathway.[8][9][10]
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
Technical Support Center: Troubleshooting TYK2 Ligand 1 Solubility
For researchers and drug development professionals utilizing TYK2 ligand 1, achieving adequate solubility in aqueous buffers is a critical step for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a common challenge. Small molecule kinase inhibitors, including ligands for TYK2, are often hydrophobic in nature and exhibit low intrinsic solubility in aqueous solutions.[1][2][3] This is due to their chemical structures, which are designed to interact with the typically hydrophobic ATP-binding pocket of the kinase.[1] Therefore, direct dissolution in aqueous buffers is often difficult.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is highly recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[1][4] A stock solution of 10 mM in DMSO is a standard starting point.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do?
A3: This phenomenon, known as "crashing out," occurs when the compound moves from a high-solubility organic solvent to a low-solubility aqueous environment.[1] Here are several strategies to overcome this:
-
Minimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally less than 0.5%, to minimize solvent effects on your experiment while maintaining compound solubility.[1]
-
Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform intermediate serial dilutions in DMSO.[1]
-
Modify Buffer pH: The solubility of many kinase inhibitors is pH-dependent.[1][5] If your experimental system allows, testing a range of pH values for your buffer can identify a pH where the ligand is more soluble. For weakly basic compounds, lowering the pH can increase solubility.[1]
-
Use of Solubility Enhancers: The addition of surfactants or cyclodextrins to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[1][2][6]
Troubleshooting Guide: Improving this compound Solubility
This section provides a systematic approach to troubleshooting and enhancing the solubility of this compound in your experimental buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 2-3 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
-
Protocol 2: pH Optimization of Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution
-
A series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a working dilution of your this compound DMSO stock solution.
-
Add a small volume of the DMSO working solution to each of the different pH buffers to reach your desired final concentration. Keep the final DMSO concentration constant across all conditions (e.g., 0.5%).
-
Vortex each solution thoroughly.
-
Incubate at the desired experimental temperature for 30 minutes.
-
Visually inspect for any signs of precipitation.
-
If available, measure the concentration of the soluble compound in the supernatant after centrifugation using an appropriate analytical method like HPLC.
-
Quantitative Data: Solubility of a Representative TYK2 Inhibitor
| Parameter | Value | Reference |
| Compound | PF-06826647 | [7] |
| pKa | < 1.7 | [7] |
| Aqueous Solubility | ~ 0.3 µg/mL at pH 6.5 | [7] |
| Permeability | High (~ 17 x 10⁻⁶ cm/s) | [7] |
This data highlights the low aqueous solubility typical for this class of compounds.
Solubility Enhancers
If pH optimization is not sufficient or feasible for your experimental system, consider the use of the following solubility enhancers. It is crucial to validate the compatibility of these additives with your specific assay.
| Additive | Class | Typical Starting Concentration | Notes |
| Tween® 80 | Non-ionic surfactant | 0.01 - 0.1% | Can help prevent precipitation in aqueous media.[1] |
| Pluronic® F-68 | Non-ionic surfactant | 0.02 - 0.2% | Can aid in maintaining solubility during dilution.[1] |
| γ-Cyclodextrin | Cyclodextrin | 1 - 10 mM | Can form inclusion complexes to enhance solubility.[2] |
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
A troubleshooting workflow for addressing precipitation of this compound.
TYK2 Signaling Pathway
Tyrosine kinase 2 (TYK2) is a key component of the Janus kinase (JAK) family and plays a crucial role in mediating signaling for several cytokines, including type I interferons (IFN-α/β), IL-12, and IL-23.[8][9][10][11][12]
A simplified diagram of the TYK2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bms.com [bms.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 12. revvity.com [revvity.com]
Technical Support Center: Overcoming Poor Cell Permeability of TYK2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Tyrosine Kinase 2 (TYK2) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my TYK2 PROTACs exhibit low cell permeability?
A1: PROTACs, including those targeting TYK2, are inherently large molecules, often with a high molecular weight and a large polar surface area, which challenges their ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2] This is a common hurdle in PROTAC development. Key contributing factors include the physicochemical properties of the TYK2 binder, the E3 ligase ligand, and the linker connecting them.[3]
Q2: What are the initial steps to assess the cell permeability of my TYK2 PROTACs?
A2: A tiered approach is recommended. Start with in silico predictions of physicochemical properties (e.g., molecular weight, polar surface area, number of rotatable bonds). Follow this with in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput screen of passive permeability.[4][5] For a more comprehensive assessment that includes active transport and efflux, the Caco-2 permeability assay is the gold standard.[6][7]
Q3: How can I improve the cell permeability of my TYK2 PROTACs by modifying the linker?
A3: Linker optimization is a critical strategy. Consider the following modifications:
-
Length: Systematically varying the linker length can identify an optimal range for cell permeability. Shorter linkers can sometimes improve permeability.[5][8]
-
Composition: Replacing polyethylene (B3416737) glycol (PEG) linkers with alkyl chains can enhance hydrophobicity and improve cell permeability.[9]
-
Rigidity: Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker can improve both aqueous solubility and cell permeability.[1]
-
"Chameleon-like" Properties: Designing linkers that can adopt different conformations in aqueous versus lipid environments can facilitate membrane crossing. This can be achieved by incorporating features that allow for intramolecular hydrogen bonding.[10][11]
Q4: Can the choice of E3 ligase ligand affect the permeability of my TYK2 PROTAC?
A4: Yes, the E3 ligase ligand significantly influences the overall physicochemical properties of the PROTAC. For instance, PROTACs utilizing smaller E3 ligase ligands may have a lower molecular weight, which can be advantageous for permeability. While VHL and CRBN are commonly used, exploring novel E3 ligase ligands could offer opportunities to improve the drug-like properties of your TYK2 PROTAC.
Q5: What is a prodrug strategy and can it be applied to TYK2 PROTACs?
A5: A prodrug strategy involves masking polar functional groups of the PROTAC with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This approach can significantly enhance cell permeability. This is a viable strategy for TYK2 PROTACs, particularly if specific polar groups are identified as major contributors to poor permeability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Apparent Permeability (Papp) in PAMPA Assay | High polar surface area of the PROTAC. | - Modify the linker to be more hydrophobic (e.g., replace PEG with alkyl chains).- Explore alternative, less polar TYK2 binders or E3 ligase ligands.- Consider a prodrug approach to mask polar groups. |
| High Efflux Ratio in Caco-2 Assay | The TYK2 PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein). | - Co-dose with a known efflux inhibitor to confirm transporter involvement.- Modify the PROTAC structure to reduce recognition by efflux transporters. This may involve altering the linker or the warheads. |
| Poor Correlation between in vitro Permeability and Cellular Degradation Potency | - The PROTAC may have high non-specific binding.- Intracellular concentration is limited by factors other than passive diffusion (e.g., active influx/efflux).- The PROTAC may be unstable in the cellular assay medium. | - Assess non-specific binding in your assays.- Perform bidirectional Caco-2 assays to investigate active transport.- Evaluate the stability of the PROTAC in the cell culture medium over the experiment's duration. |
| TYK2 PROTAC shows good degradation at low concentrations but is inactive at higher concentrations (Hook Effect) | At high concentrations, the PROTAC forms binary complexes with either TYK2 or the E3 ligase, rather than the productive ternary complex. | - Perform a full dose-response curve to identify the optimal concentration range.- This is not directly a permeability issue, but it is a common problem in PROTAC development that can be misinterpreted as poor efficacy.[12] |
Quantitative Data Summary
The following tables summarize representative data on how modifications can impact PROTAC permeability.
Table 1: Impact of Linker Modification on PROTAC Permeability (Hypothetical TYK2 PROTACs)
| PROTAC ID | TYK2 Binder | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| TYK2-PROTAC-01 | Allosteric Inhibitor | VHL | PEG | 12 | 0.2 | 0.1 | 5.2 |
| TYK2-PROTAC-02 | Allosteric Inhibitor | VHL | Alkyl | 12 | 0.8 | 0.5 | 2.1 |
| TYK2-PROTAC-03 | Allosteric Inhibitor | VHL | Alkyl-Piperazine | 15 | 1.2 | 0.9 | 1.5 |
| TYK2-PROTAC-04 | Allosteric Inhibitor | CRBN | PEG | 12 | 0.5 | 0.3 | 3.8 |
| TYK2-PROTAC-05 | Allosteric Inhibitor | CRBN | Alkyl | 12 | 1.5 | 1.1 | 1.8 |
Note: Data are for illustrative purposes to demonstrate trends.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well. The rate of diffusion provides the apparent permeability coefficient (Papp).[13]
Methodology:
-
Prepare the Donor Plate: Add the TYK2 PROTAC solution (typically 10-100 µM in a buffered solution) to the donor wells of a 96-well microplate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with a buffer solution.
-
Coat the Membrane: Apply a lipid solution (e.g., phosphatidylcholine in dodecane) to the filter membrane of the donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the TYK2 PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Area of the membrane
-
Time = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[6][7]
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable supports in a multi-well plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the TYK2 PROTAC solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and analyze the concentration of the PROTAC.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the TYK2 PROTAC solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate and collect samples from the apical side as described above.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Simplified TYK2 signaling pathway.
Caption: Experimental workflow for assessing TYK2 PROTAC permeability.
Caption: Logical troubleshooting flow for underperforming TYK2 PROTACs.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing off-target effects of TYK2 degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TYK2 degraders in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a TYK2 degrader?
TYK2 degraders are heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs). They are designed with two key components: one moiety binds to TYK2, and the other recruits an E3 ubiquitin ligase (like Cereblon or VHL). This dual binding brings TYK2 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to TYK2. The polyubiquitinated TYK2 is then recognized and degraded by the cell's natural disposal system, the proteasome.[1] This approach eliminates the entire TYK2 protein, thereby blocking both its kinase activity and its non-catalytic scaffolding functions.[2]
Q2: How do TYK2 degraders differ from TYK2 inhibitors?
TYK2 inhibitors, such as deucravacitinib, typically function by binding to a part of the protein to block its catalytic activity.[3] While effective, inhibitors leave the protein intact, meaning its scaffolding function may persist.[4] TYK2 degraders, by inducing the complete removal of the TYK2 protein, can abrogate all its functions, potentially offering a more profound and durable therapeutic effect.[2]
Q3: What are the primary causes of off-target effects with TYK2 degraders?
Off-target effects with TYK2 degraders can arise from several factors:
-
Formation of unintended ternary complexes : The degrader might facilitate the interaction between the E3 ligase and a protein other than TYK2, leading to the degradation of this unintended protein.[5]
-
Off-target binding of the TYK2-targeting moiety : The ligand that binds to TYK2 may have some affinity for other kinases or proteins, especially those with similar structural features.
-
Off-target binding of the E3 ligase recruiter : Certain E3 ligase ligands, like those derived from thalidomide (B1683933) (e.g., pomalidomide), are known to have their own degradation profiles (e.g., certain zinc-finger proteins), which can contribute to the overall off-target signature.[6]
-
Perturbation of the Ubiquitin-Proteasome System (UPS) : At high concentrations, degraders could potentially oversaturate the UPS, affecting normal cellular protein homeostasis.[5]
Q4: Why is mass spectrometry-based proteomics the recommended method for identifying off-target effects?
Mass spectrometry (MS)-based proteomics is a powerful, unbiased tool for globally assessing changes in the proteome.[5][7] It allows for the simultaneous identification and quantification of thousands of proteins in a single experiment.[8] This comprehensive view is crucial for discovering unexpected off-target degradation events that would be missed by targeted methods like Western blotting.[9] Shorter treatment times (e.g., under 6 hours) are often used in these experiments to prioritize the identification of direct degradation targets over downstream secondary effects.[10]
Troubleshooting Guides
Problem 1: My global proteomics data shows significant downregulation of multiple proteins in addition to TYK2. How do I proceed?
This is a common scenario when assessing the selectivity of a novel degrader. The goal is to differentiate between direct off-targets and indirect, downstream consequences of TYK2 degradation.
Answer / Troubleshooting Steps:
-
Data Triage and Prioritization :
-
Statistical Significance and Fold Change : Filter your results to focus on proteins with a statistically significant and substantial decrease in abundance (e.g., Log2 Fold Change < -1.0 and p-value < 0.05).
-
Compare with Controls : It is crucial to compare your results against cells treated with a negative control degrader (one that doesn't form a productive ternary complex but has similar chemistry) and a vehicle control. True off-targets should not be present or should be significantly attenuated in the negative control group.[5]
-
Pathway Analysis : Use bioinformatics tools to analyze the list of downregulated proteins. Are they enriched in a specific pathway? This can help determine if the effects are related to the known biology of TYK2 or if they point to a distinct off-target activity.[5]
-
-
Orthogonal Validation :
-
Western Blotting : Select a few high-priority potential off-targets from your proteomics data and validate their degradation using Western blotting. This confirms the MS data with a different technology.[11]
-
Dose-Response Analysis : Perform a dose-response experiment with your TYK2 degrader and measure the degradation of both TYK2 (on-target) and the potential off-target protein. If the DC50 (concentration for 50% degradation) values are vastly different, it may provide a therapeutic window where on-target degradation can be achieved with minimal off-target effects.
-
-
Mechanism of Action Studies :
-
Proteasome Inhibition : To confirm that the downregulation of a potential off-target is due to proteasomal degradation, pre-treat your cells with a proteasome inhibitor (e.g., MG-132) before adding the TYK2 degrader. The degradation of both TYK2 and the off-target protein should be rescued.[10]
-
Transcriptomics (RNA-seq) : Run an RNA-sequencing experiment to check if the mRNA levels of the potential off-target proteins are also changing. If mRNA levels are stable while protein levels decrease, it strongly suggests post-transcriptional regulation, such as protein degradation.[11]
-
Problem 2: I'm observing unexpected cellular toxicity. Could this be an off-target effect?
Answer / Troubleshooting Steps:
Yes, unexpected toxicity that cannot be explained by the loss of TYK2 function is often a sign of off-target activity.
-
Confirm On-Target vs. Off-Target Toxicity :
-
Use the Inactive Control : Treat cells with your inactive control degrader at the same concentrations. If the toxicity persists, it points to an off-target effect that is independent of TYK2 degradation.[5]
-
Compare Efficacy and Toxicity Concentrations : Perform a dose-response analysis for both TYK2 degradation (efficacy) and cell viability (toxicity). A narrow window between the DC50 and the toxic concentration suggests that off-target effects may be limiting the compound's utility.[5]
-
-
Identify the Toxic Culprit :
-
Conduct Global Proteomics : If not already done, a global proteomics experiment is the best way to generate hypotheses about what might be causing the toxicity by identifying unintended proteins that are being degraded.[5]
-
Review Known Toxic Liabilities : Examine your list of potential off-targets. Are any of them known to be essential for cell survival? For example, the degradation of an anti-apoptotic protein could trigger cell death.
-
-
Mitochondrial Health Assessment :
-
Mitochondrial dysfunction is a common source of off-target toxicity. Use assays to measure mitochondrial membrane potential (e.g., TMRE staining) or the production of reactive oxygen species (ROS) to see if your degrader is adversely affecting mitochondrial health.[5]
-
Quantitative Data Summary
The table below shows a hypothetical, illustrative example of data from a quantitative proteomics experiment designed to identify off-targets of a novel TYK2 degrader ("Compound X").
| Protein | Gene Name | Log2 Fold Change (Compound X vs. Vehicle) | p-value | Potential Off-Target? |
| Tyrosine-protein kinase 2 | TYK2 | -3.58 | 0.0001 | On-Target |
| Cyclin-dependent kinase 4 | CDK4 | -1.52 | 0.005 | Yes |
| Bromodomain-containing protein 4 | BRD4 | -0.15 | 0.65 | No |
| Zinc finger protein 91 | ZNF91 | -1.25 | 0.01 | Yes (Known CRBN neosubstrate) |
| Janus kinase 1 | JAK1 | -0.21 | 0.58 | No |
| STAT3 | STAT3 | -0.09 | 0.82 | No (Downstream of TYK2) |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change and a low p-value suggest potential degradation. Hits must be validated by orthogonal methods.[11]
Visualizations
Caption: The TYK2 signaling pathway is activated by cytokines, leading to STAT phosphorylation and gene transcription.
Caption: Mechanism of action of a TYK2 degrader, leading to proteasomal degradation of the target protein.
Caption: Experimental workflow for the identification and validation of off-target effects of TYK2 degraders.
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation using label-free quantitative mass spectrometry.
1. Cell Culture and Treatment: a. Culture a relevant human cell line (e.g., Jurkat for T-cell signaling) to ~70-80% confluency. b. Prepare treatment groups in triplicate: Vehicle (e.g., 0.1% DMSO), Inactive Control Degrader (1 µM), and active TYK2 Degrader (1 µM). c. Treat cells for a short duration (e.g., 4-6 hours) to enrich for direct degradation events.[10]
2. Cell Lysis and Protein Extraction: a. Harvest cells by centrifugation and wash twice with ice-cold PBS. b. Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Sonicate briefly to shear DNA and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine protein concentration using a BCA assay.
3. Protein Digestion: a. Take 50 µg of protein from each sample. b. Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C. c. Alkylate cysteine residues with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark. d. Digest proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Peptide Cleanup: a. Acidify the peptide digests with trifluoroacetic acid (TFA) to a final concentration of 0.1%. b. Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges. c. Elute peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
5. LC-MS/MS Analysis: a. Analyze peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system. b. Use a standard 90-minute gradient for peptide separation. c. Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 20 most abundant precursor ions for fragmentation.
6. Data Analysis: a. Process the raw MS data using a software package like MaxQuant for protein identification and label-free quantification (LFQ).[11] b. Search the data against a human protein database (e.g., UniProt/Swiss-Prot). c. Perform statistical analysis in a program like Perseus or R. Identify proteins with a Log2 fold change < -1.0 and a p-value < 0.05 in the degrader-treated group compared to controls.[5]
Protocol 2: Western Blot Validation of Off-Target Hits
This protocol is for confirming the degradation of potential off-target proteins identified via proteomics.
1. Cell Culture and Treatment: a. Plate cells and treat with a range of concentrations of the TYK2 degrader (e.g., 0.01, 0.1, 1, 10 µM) alongside vehicle and inactive controls for the same duration as the proteomics experiment.
2. Lysate Preparation: a. Prepare cell lysates as described in the proteomics protocol (steps 2a-2d).
3. SDS-PAGE and Immunoblotting: a. Normalize protein concentrations and load 20-30 µg of total protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
- TYK2 (on-target control)
- The potential off-target protein
- A loading control (e.g., GAPDH, β-actin) e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST. h. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
4. Analysis: a. Quantify the band intensities using software like ImageJ. b. Normalize the intensity of the target and off-target proteins to the loading control. c. Compare the protein levels across the different treatment conditions to confirm degradation and determine the DC50.
References
- 1. WO2023076161A1 - Tyk2 degraders and uses thereof - Google Patents [patents.google.com]
- 2. kymeratx.com [kymeratx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sapient.bio [sapient.bio]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to prevent aggregation of TYK2 PROTACs in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Tyrosine Kinase 2 (TYK2) PROTACs in solution.
Frequently Asked Questions (FAQs)
Q1: What are TYK2 PROTACs and why is aggregation a concern?
A1: TYK2 PROTACs are Proteolysis Targeting Chimeras designed to selectively degrade the TYK2 protein, an intracellular kinase involved in immune signaling pathways.[1][2] Like many PROTACs, they are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility and a tendency to aggregate in solution.[3] This aggregation can result in precipitation, inaccurate experimental results, and reduced therapeutic efficacy.
Q2: What are the primary causes of TYK2 PROTAC aggregation?
A2: The primary drivers of TYK2 PROTAC aggregation are their inherent physicochemical properties. These include high molecular weight, hydrophobicity, and often a lack of ionizable groups, all of which contribute to low aqueous solubility.[2][3] Furthermore, experimental conditions such as high PROTAC concentrations, suboptimal buffer pH, and inappropriate storage conditions can exacerbate aggregation.
Q3: How can the linker component of a TYK2 PROTAC influence its aggregation?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and plays a significant role in its propensity to aggregate.[2][4]
-
Length and Flexibility: Longer, more flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve solubility and reduce aggregation by increasing the molecule's hydrodynamic radius and preventing intermolecular interactions.[4][5] However, excessive length can sometimes lead to undesirable conformational flexibility.
-
Composition: Incorporating hydrophilic moieties like PEG or polar functional groups such as piperazine (B1678402) within the linker can significantly enhance aqueous solubility.[5][6] Conversely, highly aliphatic and hydrophobic linkers can increase the tendency to aggregate.
-
Rigidity: Introducing rigid elements, such as aromatic rings or cyclic structures, can help to control the PROTAC's conformation, potentially reducing aggregation by preventing the adoption of aggregation-prone structures.[2][4]
Q4: What are the initial signs of PROTAC aggregation in my experiment?
A4: Visual inspection of your solution is the first step. Look for any cloudiness, turbidity, or visible precipitates. In cellular assays, compound precipitation might be observed in the wells.[1] Biophysical assays may show a high background signal or inconsistent, non-reproducible results.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness of TYK2 PROTAC in Aqueous Buffer
This is a common issue arising from the low aqueous solubility of many PROTACs.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting visible TYK2 PROTAC precipitation.
Possible Solutions:
-
Optimize Buffer Conditions:
-
Adjust pH: The solubility of PROTACs containing ionizable groups can be pH-dependent. Empirically test a range of pH values to find the optimal condition for your specific TYK2 PROTAC.
-
Add Excipients: The inclusion of solubility-enhancing excipients can be highly effective. Common choices include:
-
Co-solvents: Start with low percentages (1-5%) of Dimethyl Sulfoxide (DMSO) or ethanol.
-
Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can help prevent aggregation.
-
-
-
Formulation Strategies: For persistent aggregation issues, consider advanced formulation approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, improving the solubility of lipophilic drugs.
-
Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays
Aggregation in cell-based assays can lead to variable effective concentrations of the PROTAC, resulting in inconsistent data.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Possible Solutions:
-
Stock Solution Preparation and Handling:
-
Always prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and moisture.
-
Before use, visually inspect the stock solution for any signs of precipitation. If observed, gently warm the solution and sonicate to redissolve.
-
Consider filtering the stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
-
Dosing Procedure:
-
When preparing working concentrations, pre-dilute the PROTAC stock solution in cell culture medium before adding it to the cell culture wells. Avoid adding a small volume of highly concentrated stock directly to the cells, as this can cause localized precipitation.
-
Ensure rapid and thorough mixing after adding the PROTAC to the wells to avoid high local concentrations.
-
-
Monitor for the "Hook Effect": The "hook effect" is a phenomenon where at very high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[1] If you observe a bell-shaped dose-response curve, this may be occurring. Test a wider range of concentrations, including lower ones, to identify the optimal degradation window.
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Solubility and Degradation
| PROTAC | Linker Type | Linker Composition | Aqueous Solubility | DC50 (nM) | Dmax (%) | Reference |
| TYK2 PROTAC Example 1 | Flexible | 8-carbon alkyl chain | Low | 10 | 94 | [9] |
| TYK2 PROTAC Example 2 | Flexible | 6-carbon alkyl chain | Moderate | 5 | 92 | [9] |
| AR PROTAC Example | Rigid | Pyridine/di-piperidine | Improved | < 1 | >90 | [2] |
| BTK PROTAC Example | Flexible | 4 PEG units | High | 1-40 | >90 | [2] |
Table 2: Effect of Formulation on PROTAC Solubility
| PROTAC | Formulation | Polymer/Excipient | Solubility Enhancement | Reference |
| AZ1 | Amorphous Solid Dispersion (Solvent Evaporation) | HPMCAS | Up to 2-fold increase in supersaturation | [7] |
| ARV-110 | Amorphous Solid Dispersion (Spray Drying) | Poly(vinyl alcohol) | Significant dissolution enhancement | [8][10] |
| SelDeg51 | Amorphous Solid Dispersion (Spray Drying) | Poly(vinyl alcohol) | Enhanced solubility despite being initially amorphous | [8][10] |
Experimental Protocols
Protocol 1: Preparation of TYK2 PROTAC Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD to improve the solubility of a TYK2 PROTAC.
Materials:
-
TYK2 PROTAC
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., dichloromethane/ethanol mixture)
-
Glass vials
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the TYK2 PROTAC and the chosen polymer in the organic solvent in a glass vial. Ensure complete dissolution. The drug-to-polymer ratio will need to be optimized, but a starting point of 1:9 (w/w) is common.[7]
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer to facilitate solvent evaporation. A typical setting is 70°C overnight.[7]
-
Drying: Continue drying under vacuum until all solvent has been removed. The resulting product should be a solid film or powder.
-
Characterization: Scrape the solid dispersion from the vial. Characterize the amorphous nature of the PROTAC in the dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility Assessment: Evaluate the dissolution of the ASD in the desired aqueous buffer and compare it to the unformulated PROTAC.
Protocol 2: Dynamic Light Scattering (DLS) for Detection of TYK2 PROTAC Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[11][12]
Experimental Workflow:
Caption: Workflow for DLS analysis of TYK2 PROTAC aggregation.
Procedure:
-
Sample Preparation: Prepare the TYK2 PROTAC solution in the desired buffer at the concentration to be tested. It is crucial to filter the sample through a 0.22 µm syringe filter immediately before measurement to remove any dust or extraneous particles.[12]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Carefully transfer the filtered sample into a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Data Acquisition: Perform the DLS measurement according to the instrument's instructions. Typically, multiple acquisitions are averaged to ensure data quality.
-
Data Interpretation:
-
Size Distribution: Analyze the particle size distribution graph. A monomodal peak at the expected size of the monomeric PROTAC indicates a non-aggregated sample. The presence of additional peaks at larger sizes is indicative of aggregation.[11]
-
Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of the sample. A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.[12]
-
Signaling Pathway Diagram
Caption: Simplified TYK2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Poly(vinyl alcohol) in Spray-Dried Dispersions: Enhancing Solubility and Stability of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 12. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Enhancing the Metabolic Stability of TYK2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Tyrosine Kinase 2 (TYK2) Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of metabolic instability in PROTACs?
PROTACs, like other small molecules, are susceptible to metabolism by various enzymes, primarily in the liver.[1] Key metabolic pathways include:
-
Oxidation: Cytochrome P450 (CYP) enzymes are major contributors to the oxidative metabolism of PROTACs.[][]
-
Hydrolysis: Amide bonds, often present in linkers or E3 ligase ligands like thalidomide (B1683933) and its derivatives, can be susceptible to hydrolysis.[4][5]
-
Aldehyde Oxidase (AO) mediated metabolism: For PROTACs containing VHL ligands, aldehyde oxidase can contribute to metabolism, particularly hydroxylation of the thiazole (B1198619) ring.[][]
-
N-dealkylation and O-dealkylation: These reactions frequently occur on the linker, especially at the points of attachment to the target-binding ligand or the E3 ligase ligand.[][4]
Q2: How does the linker component of a TYK2 PROTAC influence its metabolic stability?
The linker is a critical determinant of a PROTAC's metabolic stability.[6] Its length, composition, and rigidity can significantly impact susceptibility to enzymatic degradation:[6][7]
-
Length: For many PROTACs, metabolic stability decreases as the linker length increases.[] Shorter linkers may provide steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes.[][4]
-
Composition: The chemical nature of the linker is crucial. Long, flexible alkyl or polyethylene (B3416737) glycol (PEG) chains can be more prone to metabolism.[1][] Incorporating more stable motifs like cycloalkanes (e.g., piperazine, piperidine) or aromatic rings can enhance stability.[1][]
-
Rigidity: Introducing rigid structures within the linker, such as cyclic moieties or triazole rings, is a common strategy to improve metabolic stability by reducing conformational flexibility.[1][][8]
Q3: Can the metabolic stability of the individual components (TYK2 inhibitor and E3 ligase ligand) predict the stability of the final PROTAC?
No, the metabolic characteristics of the final PROTAC molecule cannot be reliably predicted from its individual components.[][4] The linker often introduces new metabolic "soft spots," and the overall three-dimensional structure of the PROTAC influences its interaction with metabolic enzymes.[][7] Therefore, it is essential to evaluate the metabolic stability of the entire PROTAC molecule.[]
Troubleshooting Guide
This section provides a structured workflow for addressing common issues related to the metabolic stability of TYK2 PROTACs during experiments.
Issue: My TYK2 PROTAC shows high potency in biochemical and cellular degradation assays but has poor in vivo efficacy.
Possible Cause: Low metabolic stability leading to rapid clearance.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor in vivo efficacy of TYK2 PROTACs.
Data Presentation: Strategies to Improve Metabolic Stability
The following table summarizes linker modification strategies and their impact on the metabolic half-life (T1/2) of PROTACs, providing a general guide for optimization.
| Modification Strategy | Rationale | Example Linker Moiety | Expected Impact on Metabolic T1/2 | References |
| Linker Rigidification | Reduce conformational flexibility to limit access of metabolic enzymes. | Piperazine, Piperidine, Triazole Rings | Significant Increase | [1][][8] |
| Linker Shortening | Increase steric hindrance at the metabolic site. | Short Alkyl Chains (e.g., 4 methylene (B1212753) units) | Increase | [][4] |
| Change Linker Attachment Point | Alter the orientation of the PROTAC to shield metabolic hotspots. | N/A | Variable, requires empirical testing | [1][9] |
| Ligand Modification (Metabolic Blocking) | Block specific sites of metabolism on the warhead or E3 ligase ligand. | Fluorination or Deuteration of labile positions | Increase | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of phase I metabolic degradation of a TYK2 PROTAC upon incubation with human liver microsomes.[1]
Materials:
-
TYK2 PROTAC test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high metabolic clearance, e.g., Verapamil)
-
Negative control (compound with known low metabolic clearance, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test TYK2 PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Add the test PROTAC to the mixture.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[1]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent TYK2 PROTAC at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will be used to calculate the in vitro half-life (T1/2).[1]
Protocol 2: In Vitro Metabolic Stability Assay using Cryopreserved Human Hepatocytes
Objective: To determine the rate of both phase I and phase II metabolic degradation of a TYK2 PROTAC in a more physiologically relevant system.[4][10]
Materials:
-
TYK2 PROTAC test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Positive and negative control compounds
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Thawing and Seeding: Thaw and seed the cryopreserved hepatocytes according to the supplier's protocol. Allow the cells to attach and recover.
-
Incubation: Replace the medium with fresh medium containing the test TYK2 PROTAC and control compounds at a final concentration.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the supernatant.[4][10]
-
Quenching and Lysis: Add cold acetonitrile with an internal standard to the collected samples to quench the metabolic reactions and lyse the cells.
-
Sample Preparation: Process the samples as described in the HLM protocol (vortex, centrifuge, collect supernatant).
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent TYK2 PROTAC.
-
Data Analysis: Calculate the in vitro half-life (T1/2) as described in the HLM protocol.
Signaling Pathways and Experimental Workflows
Caption: Simplified TYK2 signaling pathway.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Logical relationship of strategies to improve metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing the Hook Effect in PROTAC Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering the "hook effect" in their PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting the level of protein degradation against the PROTAC concentration.[1] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, excessive amounts of a PROTAC can paradoxically reduce its own efficacy.[2][3]
Q2: What is the underlying cause of the hook effect?
The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function depends on creating a productive ternary complex , which consists of the target protein, the PROTAC molecule, and an E3 ligase.[5][6] At optimal concentrations, the PROTAC effectively acts as a bridge to form this complex.
However, at excessive concentrations, the PROTAC molecules can saturate both the target protein and the E3 ligase independently.[5] This leads to the formation of two types of non-productive binary complexes :
-
Target Protein-PROTAC
-
E3 Ligase-PROTAC
These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for degradation.[4][6][7]
Q3: What are the consequences of ignoring the hook effect?
Q4: At what concentrations does the hook effect typically appear?
The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target, E3 ligase, and cell line used.[8] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is therefore critical to perform dose-response experiments across a very wide range of concentrations (e.g., picomolar to high micromolar) to fully characterize the PROTAC's activity profile.[1]
Troubleshooting Guide
Q5: My dose-response curve is bell-shaped. How do I confirm and handle the hook effect?
A bell-shaped curve is the classic sign of the hook effect.[2][9] The following workflow outlines the steps to confirm the observation and mitigate its impact on your results.
Q6: How do I determine the optimal concentration for my PROTAC?
The optimal concentration is the one that achieves the maximum level of degradation (Dmax) before the hook effect begins. To find this, you must test a broad range of concentrations. The goal is to identify the peak of the bell-shaped curve.
Data Presentation: Example of a Dose-Response Experiment
The table below shows hypothetical but realistic data from a Western blot quantification, illustrating a typical hook effect.
| PROTAC Concentration | Normalized Target Protein Level (%) | Degradation (%) | Notes |
| Vehicle (0 nM) | 100% | 0% | Baseline |
| 0.1 nM | 85% | 15% | |
| 1 nM | 52% | 48% | |
| 10 nM | 21% | 79% | |
| 100 nM | 12% | 88% | Dmax (Maximum Degradation) |
| 1,000 nM (1 µM) | 35% | 65% | Onset of Hook Effect |
| 10,000 nM (10 µM) | 68% | 32% | Pronounced Hook Effect |
Based on this data, the optimal concentration range for future experiments would be at or around 100 nM.
Q7: My PROTAC shows no degradation at any concentration. What should I check?
If you observe no degradation, the issue may not be the hook effect. Consider these factors:
-
Concentration Range: You may have tested a range that was too high and entirely within the hook effect region. Test a much broader and lower range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[9] Consider using a permeability assay (e.g., PAMPA) to verify cellular uptake.[1]
-
E3 Ligase Expression: The recruited E3 ligase (e.g., Cereblon, VHL) must be sufficiently expressed in your cell line.[9] Confirm its presence via Western blot or qPCR.[9]
-
Target Engagement: Verify that your PROTAC can bind its target and the E3 ligase.[1] This can be done with cellular target engagement assays (e.g., NanoBRET) or biophysical methods.
-
Incubation Time: Degradation kinetics vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed concentration to find the optimal endpoint.[1]
-
Compound Integrity: Ensure your PROTAC is stored correctly and has not degraded. Prepare fresh stock solutions.[9]
Q8: Beyond concentration optimization, what other strategies can minimize the hook effect?
While concentration adjustment is the most immediate solution, long-term strategies involve re-designing the PROTAC molecule itself:
-
Enhance Cooperativity: Cooperativity is the degree to which the binding of the PROTAC to one protein influences its binding to the other.[10] Positive cooperativity stabilizes the ternary complex, making its formation more favorable than the binary complexes even at high concentrations.[6] This can dampen the hook effect.[10]
-
Optimize the Linker: The length, rigidity, and composition of the linker connecting the two warheads are critical.[6] Systematically modifying the linker can identify a PROTAC with more favorable ternary complex geometry and reduced hook effect.[2]
Experimental Protocols
Protocol 1: Western Blotting to Determine Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 12-well plates at an appropriate density to reach ~80% confluency at the time of lysis. Allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in complete cell culture medium. A recommended range to detect a hook effect is 0.1 nM to 10 µM.[9] Always include a vehicle-only control (e.g., DMSO).[9]
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 16-24 hours).[9]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[9]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[2]
-
-
Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands with a digital imager.[2]
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the target protein band intensity to the loading control for each sample.[2]
-
Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the Dmax, and observe any hook effect.[9]
-
Protocol 2: NanoBRET™ Assay to Measure Ternary Complex Formation in Live Cells
This assay directly measures the proximity between the target protein and the E3 ligase inside living cells, providing direct evidence of ternary complex formation.
Principle: The assay uses NanoLuc® luciferase (donor) and HaloTag® labeled with a fluorescent ligand (acceptor).[11] One protein of interest (e.g., target protein) is fused to NanoLuc, and the other (e.g., E3 ligase) is fused to HaloTag. When a PROTAC brings the two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs from the donor to the acceptor, generating a quantifiable signal that is proportional to the amount of ternary complex formed.[11]
Methodology:
-
Cell Line Preparation: Use a cell line stably expressing both the NanoLuc-fused target protein and the HaloTag-fused E3 ligase.
-
Cell Seeding: Plate the engineered cells in a white, 96-well assay plate and incubate overnight.
-
HaloTag Labeling: Add the fluorescent HaloTag ligand to the cells and incubate to allow for covalent labeling of the HaloTag fusion protein. Wash cells to remove any unbound ligand.
-
PROTAC Addition: Add the PROTAC in a dose-response manner to the appropriate wells. Include vehicle controls.
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader capable of detecting BRET signals: one for the NanoLuc donor and one for the HaloTag acceptor.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the PROTAC concentration.
-
A bell-shaped curve in this assay directly correlates the loss of degradation efficacy (from the Western blot) with a decrease in ternary complex formation at high PROTAC concentrations, confirming the hook effect mechanism.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. refeyn.com [refeyn.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison: TYK2 Ligand 1-Based Degraders Versus Allosteric Inhibitors in Autoimmune Disease Therapy
A new frontier in the treatment of autoimmune diseases is emerging with the development of highly selective TYK2 (Tyrosine Kinase 2) modulators. This guide provides a comprehensive comparison of two leading strategies: TYK2 ligand 1-based degraders and allosteric inhibitors. We delve into their distinct mechanisms of action, comparative efficacy, and selectivity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3][4] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory disorders. While traditional JAK inhibitors have shown clinical efficacy, their broader activity can lead to off-target effects. The development of TYK2-selective therapies aims to overcome this limitation. Allosteric inhibitors and targeted protein degraders represent two innovative and highly selective approaches to modulating TYK2 activity.
Mechanisms of Action: Inhibition vs. Elimination
The fundamental difference between TYK2 allosteric inhibitors and ligand-based degraders lies in their therapeutic modality: allosteric inhibitors modulate TYK2's function, while degraders eliminate the protein entirely.
TYK2 Allosteric Inhibitors: These small molecules, such as deucravacitinib, bind to the regulatory pseudokinase (JH2) domain of TYK2.[5][6][7][8][9] This binding event locks the protein in an inactive conformation, preventing the catalytic (JH1) domain from being activated and subsequently halting downstream signaling.[8][9] This allosteric mechanism confers high selectivity for TYK2 over other JAK family members, as the JH2 domain is more structurally distinct than the highly conserved ATP-binding site in the JH1 domain.[8][9]
This compound-Based Degraders: These molecules, often referred to as proteolysis-targeting chimeras (PROTACs), are bifunctional compounds.[10][11] They consist of a ligand that binds to TYK2 (often derived from an allosteric inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[10][12] By bringing TYK2 into close proximity with the E3 ligase, the degrader induces the ubiquitination of TYK2, marking it for destruction by the proteasome.[12] This approach not only blocks the kinase activity but also eliminates the protein's scaffolding function, which can be crucial for certain signaling pathways.[12][13][14]
Comparative Performance: A Data-Driven Analysis
The following tables summarize the quantitative data from preclinical studies, highlighting the key performance differences between TYK2 degraders and allosteric inhibitors.
| Compound | Type | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 15t | Degrader | TYK2 | 0.42 | 95 | Jurkat T-cells | [12] |
| KT-294 | Degrader | TYK2 | <1 | Not Reported | OCI-Ly10, PBMCs | [15] |
| Deucravacitinib | Allosteric Inhibitor | TYK2 | No degradation | No degradation | Jurkat T-cells | [12] |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
| Compound | Type | Assay | IC50 (nM) | Selectivity Notes | Reference |
| 15t | Degrader | IFN-α-induced p-STAT1 | 6.7 | Did not significantly inhibit JAK1/JAK2-dependent IL-6 STAT3 phosphorylation up to 10 µM. | [12] |
| Deucravacitinib | Allosteric Inhibitor | JAK1/JAK2-dependent IL-6 STAT3 phosphorylation | 405 | Retains the ability to bind to JAK1-JH2. | [12] |
| KT-294 | Degrader | IL-10 induced pSTAT3 | No inhibition | Unlike deucravacitinib, does not inhibit IL-10 signaling, which is important in IBD. | [13] |
-
IC50: The concentration of the compound that inhibits 50% of the measured activity.
Visualizing the Molecular Interactions and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the TYK2 signaling pathway and the distinct mechanisms of action for allosteric inhibitors and degraders.
Caption: The TYK2 signaling cascade initiated by cytokine binding.
Caption: Allosteric inhibitors stabilize an inactive state, while degraders induce protein elimination.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these two classes of molecules. Below are outlines for key experiments.
Western Blot for TYK2 Degradation
Objective: To quantify the reduction in TYK2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the TYK2 degrader or allosteric inhibitor (as a negative control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TYK2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the TYK2 band intensity to the loading control to determine the percentage of remaining TYK2 protein relative to the vehicle-treated control.
Cellular Assay for STAT Phosphorylation
Objective: To measure the functional inhibition of TYK2-mediated signaling.
-
Cell Culture and Starvation: Culture cells (e.g., human peripheral blood mononuclear cells or relevant cell lines) and starve them in a low-serum medium for several hours to reduce basal signaling.
-
Inhibitor/Degrader Pre-treatment: Pre-treat the cells with a serial dilution of the TYK2 allosteric inhibitor or degrader for a specified period (e.g., 2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IFN-α for p-STAT1, IL-12 for p-STAT4, or IL-23 for p-STAT3) for a short duration (e.g., 15-30 minutes).
-
Cell Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer and then permeabilize them with a methanol-based buffer to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT1).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for comparing TYK2 degraders and inhibitors.
Conclusion and Future Directions
Both TYK2 allosteric inhibitors and ligand 1-based degraders offer highly selective approaches to targeting TYK2 in autoimmune diseases. Allosteric inhibitors have demonstrated clinical success, offering a significant improvement over less selective JAK inhibitors.[9] TYK2 degraders, while earlier in development, present a potentially more profound and durable therapeutic effect by eliminating the TYK2 protein entirely, thereby abrogating both its catalytic and scaffolding functions.[12][13] This could translate to improved efficacy in certain indications and a different resistance profile.
The choice between these two modalities may ultimately depend on the specific disease context, the desired depth and duration of TYK2 pathway inhibition, and the long-term safety profiles that emerge from ongoing and future clinical trials. The continued investigation and direct comparison of these innovative therapeutic strategies will undoubtedly pave the way for more effective and personalized treatments for patients with autoimmune and inflammatory diseases.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. researchgate.net [researchgate.net]
- 6. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kymeratx.com [kymeratx.com]
- 14. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 15. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
Kinase Selectivity Profile of TYK2 Ligand 1-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of compounds derived from TYK2 ligand 1. The focus is on Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality that utilizes this ligand as a building block to induce the degradation of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases. The selectivity of these compounds is critical for minimizing off-target effects and enhancing their therapeutic window.
Executive Summary
Compounds based on this compound are designed as PROTACs to specifically target and degrade the TYK2 protein. This guide highlights the selectivity of a lead compound, referred to as PROTAC 15t , which has demonstrated exceptional selectivity for TYK2 over other kinases, including closely related JAK family members. This high selectivity is achieved by leveraging the unique structural features of the TYK2 pseudokinase (JH2) domain, to which the ligand binds, in conjunction with the recruitment of an E3 ubiquitin ligase to trigger targeted protein degradation.
Kinase Selectivity Profile
The kinase selectivity of PROTAC 15t was evaluated through proteome-wide analysis in Jurkat cells. The following table summarizes the degradation selectivity for TYK2 against other JAK family members.
| Target Kinase | PROTAC 15t Degradation |
| TYK2 | Significantly Downregulated |
| JAK1 | No significant change in protein level |
| JAK2 | Not detected in the proteomic analysis |
| JAK3 | No significant change in protein level |
Data derived from proteomic analysis of Jurkat cells treated with PROTAC 15t. The analysis identified 6,873 proteins, with TYK2 being among the very small subset of significantly downregulated proteins[1].
Signaling Pathways and Mechanism of Action
TYK2 is a crucial component of the JAK-STAT signaling pathway, which is activated by various cytokines, including interleukins (IL) and interferons (IFN). Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into proximity, leading to their activation through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate gene expression.
PROTACs based on this compound function by inducing the degradation of TYK2. These heterobifunctional molecules consist of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination of TYK2, marking it for degradation by the proteasome. This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.
Experimental Protocols
Kinase Selectivity Profiling (Proteomic-Based)
Objective: To determine the selectivity of a PROTAC by quantifying changes in the cellular proteome upon treatment.
Methodology:
-
Cell Culture and Treatment: Jurkat cells are cultured to a specified density and treated with the PROTAC compound (e.g., PROTAC 15t) at a defined concentration for a set duration (e.g., 10 hours)[1].
-
Cell Lysis and Protein Digestion: Cells are harvested, lysed, and the protein concentration is determined. Proteins are then digested into peptides, typically using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify proteins.
-
Data Analysis: The relative abundance of proteins in the treated samples is compared to control samples to identify significantly downregulated proteins.
In Vitro Kinase Assay (General Protocol)
Objective: To measure the direct inhibitory activity of a compound on a purified kinase. While PROTACs primarily function through degradation, their binding affinity to the target kinase can be assessed using in vitro assays.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: A kinase reaction is set up in a multi-well plate containing the purified kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature for a specific time to allow for ATP consumption and ADP production.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the generated ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated in the initial kinase reaction. The signal is measured using a luminometer.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.
Conclusion
PROTACs developed from this compound, such as the lead compound 15t, demonstrate a highly selective profile for the degradation of TYK2. This selectivity is a key advantage over traditional kinase inhibitors that target the highly conserved ATP-binding site of the JAK family, which can lead to off-target effects. The degradation mechanism of these PROTACs offers a promising therapeutic strategy for the treatment of TYK2-mediated autoimmune and inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Navigating the Kinome: A Comparative Guide to Off-Target Panels for TYK2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The development of selective Tyrosine Kinase 2 (TYK2) degraders represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. A critical aspect of the preclinical assessment of these novel therapeutics is the comprehensive evaluation of their selectivity profile. This guide provides a comparative overview of off-target kinase panels for TYK2 degraders, supported by experimental data and detailed protocols to aid researchers in designing and interpreting selectivity studies.
The Importance of Selectivity for TYK2 Degraders
TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases share a high degree of structural similarity, particularly in their ATP-binding sites, presenting a significant challenge in the development of selective inhibitors and degraders. Off-target effects, especially the inhibition or degradation of other JAK family members, can lead to undesirable side effects. Therefore, a thorough understanding of a TYK2 degrader's activity across the human kinome is paramount for a successful drug development campaign.
Comparative Selectivity of Investigational TYK2 Degraders
While comprehensive head-to-head kinome scan data for all emerging TYK2 degraders is not always publicly available, published preclinical data and company presentations provide insights into their selectivity. Here, we summarize the available data for two notable investigational TYK2 degraders: KT-294 from Kymera Therapeutics and compound 15t, a potent and selective TYK2 degrader reported in the Journal of Medicinal Chemistry.
| Kinase Target | KT-294 (Kymera Therapeutics) | Compound 15t | Deucravacitinib (TYK2 Inhibitor - for comparison) |
| TYK2 Degradation (DC50) | Picomolar potency | 0.42 nM (in Jurkat cells) | Not applicable (Inhibitor) |
| JAK1 | No impact on protein levels[1] | No impact on protein levels[2] | Binds to JAK1-JH2 domain[2] |
| JAK2 | No impact on protein levels[1] | No impact on protein levels[2] | - |
| JAK3 | No impact on protein levels[1] | No impact on protein levels[2] | - |
| Broader Kinome | Highly selective, spares IL-10 signaling (unlike some TYK2 inhibitors)[1] | Proteome-wide assessment in Jurkat cells showed TYK2 was among a very small subset of significantly downregulated proteins out of 6,873 detected.[2] | High functional selectivity for TYK2 over JAK1/2/3[3] |
Note: The data presented is based on publicly available preclinical information and is intended for comparative purposes. For detailed and specific quantitative data, referring to the primary publications and company disclosures is recommended.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the TYK2 signaling pathway and a typical workflow for off-target kinase panel screening.
Experimental Protocols
A variety of assay formats are available for kinase selectivity profiling, each with its own advantages and disadvantages. Below are detailed protocols for two commonly used methods: a biochemical kinase inhibition assay and a cellular assay to assess degrader selectivity.
Protocol 1: In Vitro Kinase Panel Screening (e.g., ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of a broad panel of kinases in the presence of a TYK2 degrader.
Materials:
-
TYK2 degrader of interest
-
A panel of purified recombinant kinases (commercial panels are available from vendors like Promega, Reaction Biology, Eurofins).
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
-
Kinase reaction buffer (specific to the kinases being tested)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the TYK2 degrader in DMSO. A typical starting concentration for screening is 10 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted TYK2 degrader or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase to accurately determine potency.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the TYK2 degrader relative to the DMSO control.
-
For kinases that show significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Western Blot for JAK Family Selectivity
This protocol assesses the selectivity of a TYK2 degrader by measuring the protein levels of TYK2 and other JAK family members in a cellular context.
Materials:
-
Human cell line expressing the JAK family of kinases (e.g., Jurkat cells, PBMCs)
-
TYK2 degrader of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies specific for TYK2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed the cells at an appropriate density in a multi-well plate.
-
Treat the cells with various concentrations of the TYK2 degrader or DMSO for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against TYK2, JAK1, JAK2, JAK3, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of each JAK protein to the loading control. Compare the protein levels in the degrader-treated samples to the vehicle control to determine the extent of degradation.
-
Conclusion
The comprehensive assessment of off-target effects is a non-negotiable step in the development of safe and effective TYK2 degraders. While broad kinome screening provides a global view of selectivity, cellular assays are crucial for confirming on-target degradation and selectivity within the native cellular environment. By employing a combination of in vitro and cellular approaches, researchers can build a robust selectivity profile for their TYK2 degrader candidates, enabling data-driven decisions for lead optimization and progression towards clinical development.
References
- 1. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of TYK2 Degraders Versus Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for autoimmune and inflammatory diseases is rapidly evolving, with Tyrosine Kinase 2 (TYK2) emerging as a pivotal therapeutic target. As a key component of the Janus kinase (JAK) family, TYK2 mediates the signaling of crucial cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of numerous immune-mediated disorders.[1][2] This has led to the development of two distinct therapeutic modalities: small molecule inhibitors and targeted protein degraders. This guide provides an objective comparison of the in vivo efficacy of these two approaches, supported by available preclinical experimental data.
Mechanism of Action: Inhibition vs. Degradation
TYK2 small molecule inhibitors, such as the FDA-approved deucravacitinib (B606291), function by allosterically binding to the regulatory pseudokinase (JH2) domain of the TYK2 protein.[3] This binding locks the kinase in an inactive conformation, thereby preventing downstream signaling.[3] In contrast, TYK2 degraders, including investigational compounds like KT-294 and the potent PROTAC (PROteolysis TArgeting Chimera) 15t, are heterobifunctional molecules.[4][5] One end of the molecule binds to TYK2, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of TYK2, marking it for degradation by the proteasome and leading to the complete removal of the protein from the cell.[4][5] This fundamental difference in mechanism suggests that degraders may offer a more profound and sustained pathway inhibition by eliminating both the catalytic and non-catalytic scaffolding functions of TYK2.[4]
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating cytokine signaling.
In Vivo Efficacy Comparison
Direct head-to-head in vivo studies with comprehensive, publicly available data are limited. However, by comparing data from separate preclinical studies in similar disease models, we can draw objective comparisons. The primary model discussed is the imiquimod (B1671794) (IMQ)-induced psoriasis model in mice, a well-established and clinically relevant model for psoriatic inflammation.[4][6]
| Parameter | TYK2 Degrader (15t) | TYK2 Small Molecule Inhibitor (Deucravacitinib) |
| Compound | 15t (PROTAC) | Deucravacitinib |
| Animal Model | Imiquimod-induced psoriasis in Balb/c mice | Imiquimod-induced psoriasis in mice |
| Dosing Regimen | 15 mg/kg, intraperitoneal injection, daily | Not explicitly stated in direct comparison, but used as a comparator |
| Efficacy Endpoint | Reduction in psoriasis-like skin inflammation (erythema, scaling, thickness) | Reduction in psoriasis-like skin inflammation |
| Reported Outcome | At a high dose of 15 mg/kg, 15t was slightly more potent than deucravacitinib in alleviating IMQ-induced psoriasis pathology.[6] | Effective in reducing IMQ-induced skin inflammation.[4] |
| Cytokine Inhibition | More effective than deucravacitinib in blocking the expression of inflammatory cytokines (IL-17 and IL-23) in skin biopsies.[6] | Reduces the secretion of IL-23, IL-12, IL-17, and TNF-α.[4] |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model (as described for TYK2 Degrader 15t)
-
Animals: Male Balb/c mice were used for this study.[6]
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved back skin of the mice for six consecutive days to induce psoriasis-like skin inflammation.[6]
-
Treatment: The TYK2 degrader 15t was administered via intraperitoneal injection at a dose of 15 mg/kg daily.[6] Deucravacitinib was used as a positive control in this study.[6]
-
Efficacy Assessment: The severity of the skin inflammation was scored daily based on erythema, scaling, and thickness. At the end of the study, skin biopsies were collected for further analysis.[6]
-
Cytokine Analysis: The expression levels of inflammatory cytokines, such as IL-17 and IL-23, in the skin biopsies were measured using ELISA.[6]
Imiquimod-Induced Psoriasis Mouse Model (general protocol for Deucravacitinib)
-
Animals: Female BALB/c mice (8 weeks old) were utilized.[4]
-
Induction of Psoriasis: A daily topical dose of imiquimod was applied to the shaved back of the mice to induce psoriatic skin lesions.[4]
-
Treatment: Deucravacitinib was administered to the mice. The specific dose and route of administration can vary between studies but is typically oral.
-
Efficacy Assessment: The Psoriasis Area and Severity Index (PASI) was used to score the severity of skin lesions, including redness, scaling, and thickness.[4]
-
Cytokine Analysis: The levels of key inflammatory cytokines such as IL-12p70, TNF-α, IL-1β, IL-6, and IL-17A in skin lesions were measured.[4]
Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study comparing a TYK2 degrader and a small molecule inhibitor.
Conclusion
Both TYK2 small molecule inhibitors and degraders demonstrate significant in vivo efficacy in preclinical models of autoimmune disease. The available data suggests that TYK2 degraders may offer a potential advantage in terms of potency and the extent of cytokine inhibition, likely due to the complete removal of the TYK2 protein.[6] This could translate to a more profound and durable therapeutic effect. However, it is important to note that the development of TYK2 degraders is at an earlier stage compared to small molecule inhibitors like deucravacitinib, for which extensive clinical data is available.[3][7] Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety profiles of these two promising therapeutic strategies. The choice between a TYK2 inhibitor and a degrader will ultimately depend on a comprehensive evaluation of their respective pharmacological properties, long-term safety, and clinical performance across various immune-mediated diseases.
References
- 1. Kymera Therapeutics Presents Preclinical Data for STAT6 and [globenewswire.com]
- 2. investing.com [investing.com]
- 3. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kymeratx.com [kymeratx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Dissecting the Performance of TYK2 Pseudokinase Ligands in Autoimmune Disease Research
For researchers, scientists, and drug development professionals navigating the burgeoning field of autoimmune disease therapeutics, the selective inhibition of Tyrosine Kinase 2 (TYK2) has emerged as a highly promising strategy. Unlike broader Janus kinase (JAK) inhibitors, targeting the pseudokinase (JH2) domain of TYK2 offers the potential for a more refined and safer immunomodulatory approach. This guide provides a comprehensive, data-driven comparison of prominent TYK2 pseudokinase ligands, offering insights into their binding affinities, cellular potencies, and selectivity profiles to inform future research and development.
At the heart of this targeted approach is the unique allosteric inhibition mechanism. By binding to the regulatory JH2 domain, these ligands stabilize an inactive conformation of TYK2, preventing its activation and downstream signaling of key cytokines implicated in autoimmune pathologies, such as IL-12, IL-23, and Type I interferons.[1][2] This contrasts with traditional ATP-competitive inhibitors that target the more conserved catalytic (JH1) domain, often leading to off-target effects on other JAK family members.[2]
Unveiling the Molecular Interactions: A Comparative Look at Binding Affinity
The cornerstone of a successful targeted therapy lies in its specific and high-affinity binding to the intended target. The following table summarizes the binding affinities (Kd) of several key allosteric TYK2 pseudokinase ligands to the JH2 domain of TYK2 and, for selectivity comparison, to the JH1 and JH2 domains of other JAK family members.
| Compound | Target Domain | Binding Affinity (Kd, nM) | Reference |
| Deucravacitinib (B606291) (BMS-986165) | TYK2 JH2 | 0.02 | [3] |
| TYK2 JH1 | >20,000 | [4][5] | |
| JAK1 JH2 | 1.8 | [4][5] | |
| JAK2 JH2 | 220 | [4][5] | |
| NDI-034858 (TAK-279) | TYK2 JH2 | 0.0034 | [6] |
| JAK1 JH2 | 5000 | [6] | |
| SHR-8751 | TYK2 JH2 | 0.032 | [4][5] |
| TYK2 JH1 | >20,000 | [4][5] | |
| SHR-9332 | TYK2 JH2 | 0.04 | [4][5] |
| TYK2 JH1 | >20,000 | [4][5] | |
| SHR-2396 | TYK2 JH2 | 0.029 | [4][5] |
| TYK2 JH1 | 300 | [4][5] | |
| SHR-0936 | TYK2 JH2 | 0.0074 | [4][5] |
| TYK2 JH1 | >20,000 | [4][5] |
Key Observations:
-
Potent and Selective Binding: Allosteric inhibitors like deucravacitinib, NDI-034858, and the SHR series of compounds exhibit picomolar to low nanomolar binding affinity for the TYK2 JH2 domain.[3][4][5][6]
-
Exceptional Selectivity over JH1: A critical advantage of these ligands is their profound selectivity for the pseudokinase domain over the catalytic JH1 domain of TYK2, with Kd values for JH1 being several orders of magnitude higher.[4][5]
-
Selectivity Across JAK Family: While showing some affinity for the JH2 domain of other JAKs, particularly JAK1, the selectivity for TYK2 JH2 remains significantly high, which is a key differentiator from pan-JAK inhibitors.[4][5] NDI-034858, in particular, is reported to have exceptionally high selectivity over other JAK JH2 domains.[6]
From Bench to Cell: Evaluating Functional Potency
Beyond binding affinity, the true measure of a ligand's potential lies in its ability to inhibit cellular signaling pathways. The following table presents the half-maximal inhibitory concentrations (IC50) of various TYK2 ligands in key cellular assays that reflect their functional activity.
| Compound | Assay | IC50 (nM) | Reference |
| Deucravacitinib | IL-12/IL-18 induced IFN-γ production (Human Whole Blood) | 4 | [7] |
| IL-2 induced STAT5 phosphorylation (T-cells) | 486 | [7] | |
| TPO induced STAT3 phosphorylation (Platelets) | >10,000 | [7] | |
| Ropsacitinib (PF-06826647) | TYK2 JH1 Binding | 17 | [8] |
| JAK1 JH1 Binding | 383 | [8] | |
| JAK2 JH1 Binding | 74 | [8] | |
| Brepocitinib (PF-06700841) | Dual TYK2/JAK1 inhibitor | - | [9] |
| SAR-20347 | TYK2 Biochemical Assay (TR-FRET) | 13 | [10] |
| JAK1 Biochemical Assay (TR-FRET) | 345 | [10] | |
| JAK2 Biochemical Assay (TR-FRET) | 1,060 | [10] | |
| JAK3 Biochemical Assay (TR-FRET) | 1,608 | [10] | |
| IL-12 induced STAT4 phosphorylation (NK-92 cells) | 126 | [11] |
Key Insights:
-
Potent Cellular Inhibition: Deucravacitinib demonstrates potent inhibition of TYK2-mediated signaling in human whole blood assays at low nanomolar concentrations.[7]
-
Functional Selectivity: The high IC50 values for deucravacitinib in JAK1/3 and JAK2-dependent cellular assays underscore its functional selectivity and reduced potential for off-target effects.[7]
-
ATP-Competitive Inhibitors: Ropsacitinib and SAR-20347, which target the JH1 domain, also show potent inhibition of TYK2.[8][10] However, their selectivity profiles against other JAKs are less pronounced compared to the allosteric inhibitors.[8][10] Brepocitinib is a dual TYK2/JAK1 inhibitor.[9]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams, generated using Graphviz, illustrate the TYK2 signaling pathway and the workflows of key assays used to characterize these ligands.
Caption: TYK2 Signaling Pathway and Allosteric Inhibition.
Caption: KdELECT Competition Binding Assay Workflow.
Caption: AlphaLISA STAT Phosphorylation Assay Workflow.
Experimental Methodologies: A Closer Look at Key Assays
A thorough understanding of the experimental protocols is crucial for interpreting the comparative data. Below are detailed methodologies for the key assays cited in this guide.
KdELECT™ Competition Binding Assay (DiscoverX)
This assay quantitatively measures the binding affinity of a test compound to the TYK2 JH2 domain through competition with an immobilized ligand.
-
Principle: The assay relies on the displacement of a known, immobilized ligand by the test compound. The amount of TYK2 JH2 protein that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound.
-
Protocol Outline:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule ligand to create the affinity resin.
-
Binding Reaction: DNA-tagged TYK2 JH2 protein, the affinity resin, and the test compound (at various concentrations) are combined in a binding buffer and incubated to reach equilibrium.
-
Washing: The beads are washed to remove unbound protein and test compound.
-
Elution: The bound TYK2 JH2 protein is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) by amplifying the DNA tag.
-
Data Analysis: The dissociation constant (Kd) is determined by fitting the competition binding data to a dose-response curve.[12]
-
Z'-LYTE™ Kinase Assay
This biochemical assay is used to determine the inhibitory effect of compounds on the catalytic activity of kinases.
-
Principle: The assay utilizes a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the peptide is cleaved, the FRET signal is disrupted.
-
Protocol Outline:
-
Kinase Reaction: The kinase (e.g., JAK1, JAK2, or JAK3), a FRET-peptide substrate, ATP, and the test compound are incubated together.
-
Development Reaction: A development reagent containing a site-specific protease is added. This protease cleaves only the unphosphorylated peptide.
-
Signal Detection: The fluorescence emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores is measured. The ratio of these emissions is used to calculate the percentage of phosphorylation.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8][13]
-
AlphaLISA® SureFire® Ultra™ STAT Phosphorylation Assay
This is a cell-based immunoassay used to quantify the phosphorylation of STAT proteins, a key downstream event in the TYK2 signaling pathway.
-
Principle: This homogeneous "no-wash" assay utilizes two types of antibody-coated beads. In the presence of the target phosphorylated protein, the beads are brought into close proximity, resulting in a chemiluminescent signal.
-
Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., human peripheral blood mononuclear cells or specific cell lines) are cultured and then stimulated with a cytokine (e.g., IL-12, IL-23) in the presence or absence of the test compound.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Immunoassay: The cell lysate is incubated with a mixture of AlphaLISA Acceptor beads conjugated to an antibody specific for the phosphorylated STAT and a biotinylated antibody that recognizes a different epitope on the STAT protein.
-
Signal Generation: Streptavidin-coated Donor beads are added, which bind to the biotinylated antibody. Upon laser excitation, the Donor beads generate singlet oxygen, which activates the Acceptor beads, leading to light emission.
-
Signal Detection: The light emission is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the cytokine-induced STAT phosphorylation, is calculated.[3][14]
-
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to assess the efficacy of potential anti-psoriatic drugs.
-
Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7/8 agonist, induces a skin inflammation that closely mimics human psoriasis, characterized by epidermal thickening, scaling, and immune cell infiltration.
-
Protocol Outline:
-
Induction of Psoriasis: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear of mice for several consecutive days.
-
Treatment: The test compound (e.g., a TYK2 pseudokinase ligand) is administered to the mice, typically via oral gavage, starting before or at the same time as the imiquimod application.
-
Assessment of Disease Severity: The severity of the skin inflammation is assessed daily using a scoring system similar to the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and induration (thickness). Ear thickness is also measured using calipers.
-
Histological and Molecular Analysis: At the end of the experiment, skin samples are collected for histological analysis to assess epidermal thickness and immune cell infiltration. Gene and protein expression of key inflammatory cytokines (e.g., IL-17, IL-22) can also be measured.[4][15]
-
Conclusion: A New Era of Precision in Autoimmune Disease Therapy
The head-to-head comparison of these TYK2 pseudokinase ligands reveals a class of highly potent and selective molecules with the potential to revolutionize the treatment of autoimmune diseases. The allosteric mechanism of action, targeting the less conserved JH2 domain, provides a clear advantage in terms of selectivity over the catalytic JH1 domain and other JAK family members. Deucravacitinib has set a benchmark as the first approved allosteric TYK2 inhibitor, and newer compounds like NDI-034858 are showing promise with even greater selectivity.
For researchers in the field, the choice of which ligand to investigate further will depend on the specific research question and the desired therapeutic profile. The data and methodologies presented in this guide provide a solid foundation for making informed decisions and for designing future experiments to further elucidate the therapeutic potential of these promising compounds. The continued exploration of TYK2 pseudokinase ligands holds the key to developing safer and more effective oral therapies for patients suffering from a wide range of debilitating autoimmune and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Discovery Process of TAK-279 and the Deep Logic Behind its Acquisition by Takeda [synapse.patsnap.com]
- 7. nimbustx.com [nimbustx.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. schrodinger.com [schrodinger.com]
- 11. hcplive.com [hcplive.com]
- 12. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. AlphaLISA SureFire Ultra Human and Mouse Phospho-STAT3 (Tyr705 ) Detection Kit, 500 Assay Points | Revvity [revvity.co.kr]
- 15. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Superiority of TYK2 Degraders in Disrupting Pro-Inflammatory Signaling by Abolishing Scaffolding Function
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TYK2 degraders and kinase inhibitors, focusing on the critical, yet often overlooked, scaffolding function of TYK2. Experimental data demonstrates that TYK2 degraders offer a more complete inhibition of the TYK2 signaling axis by eliminating the protein entirely, a feat that kinase inhibitors cannot achieve.
Tyrosine kinase 2 (TYK2) is a key mediator in the signaling pathways of several pro-inflammatory cytokines, including type I interferons (IFNs), IL-12, and IL-23. Beyond its catalytic kinase activity, TYK2 possesses a crucial non-catalytic scaffolding function, which is essential for the stable cell surface expression of certain cytokine receptors, such as the type I interferon receptor subunit, IFNAR1.[1][2][3][4] Traditional TYK2 inhibitors effectively block its kinase function but leave the protein intact, allowing its scaffolding function to persist. In contrast, TYK2 degraders, such as those based on proteolysis-targeting chimera (PROTAC) technology, are designed to induce the complete degradation of the TYK2 protein, thereby inhibiting both its catalytic and scaffolding activities.[5][6] This guide presents a detailed comparison of these two therapeutic modalities, supported by experimental evidence.
Executive Summary of Comparative Data
The following tables summarize the key differences in the mechanism and functional consequences of TYK2 kinase inhibitors versus TYK2 degraders.
| Feature | TYK2 Kinase Inhibitors (e.g., Deucravacitinib) | TYK2 Degraders (e.g., Compound 15t, KT-294) | Reference |
| Mechanism of Action | Allosteric or ATP-competitive inhibition of the kinase domain. | Induce ubiquitination and proteasomal degradation of the entire TYK2 protein. | [5][6][7] |
| Effect on TYK2 Protein Levels | No significant change in total TYK2 protein levels. | Significant and sustained reduction in total TYK2 protein levels. | [5][6] |
| Inhibition of Kinase Activity | Yes | Yes (by removal of the protein) | [5][6][7] |
| Inhibition of Scaffolding Function | No | Yes (by removal of the protein) | [1][2][6] |
| Functional Outcome | TYK2 Kinase Inhibitors | TYK2 Degraders | Reference |
| Downstream STAT Phosphorylation | Inhibition | Complete Inhibition | [5][6] |
| Cytokine Receptor Surface Expression (e.g., IFNAR1) | Maintained | Reduced | [1][2][8][9] |
| Overall Pathway Inhibition | Partial (kinase-dependent signaling only) | Complete (both kinase and scaffold-dependent signaling) | [6] |
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of TYK2 kinase inhibitors and degraders, the following diagrams depict their impact on the TYK2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the inhibition of TYK2's scaffolding function.
Western Blot for TYK2 Protein Degradation
This experiment quantifies the total amount of TYK2 protein in cells following treatment with a degrader or kinase inhibitor.
-
Cell Culture and Treatment:
-
Seed human cell lines (e.g., Jurkat T-cells) in 6-well plates and allow them to adhere or reach the desired confluency.
-
Treat cells with varying concentrations of the TYK2 degrader, TYK2 kinase inhibitor, or vehicle control (e.g., DMSO) for a specified time course (e.g., 2-36 hours).[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for TYK2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for TYK2 and the loading control.
-
Normalize the TYK2 signal to the loading control to determine the relative TYK2 protein levels in each sample.
-
Flow Cytometry for Cell Surface Receptor Expression
This assay measures the levels of cytokine receptors, such as IFNAR1, on the cell surface after treatment.
-
Cell Culture and Treatment:
-
Culture cells as described in the Western blot protocol and treat with the compounds of interest.
-
-
Cell Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently-conjugated primary antibody specific for the extracellular domain of the target receptor (e.g., anti-IFNAR1-PE) on ice, protected from light.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population.
-
Analyze the mean fluorescence intensity (MFI) of the receptor-specific antibody to quantify the level of surface expression.
-
-
Data Analysis:
-
Compare the MFI of treated samples to the vehicle control to determine the percentage change in receptor surface expression.
-
Co-Immunoprecipitation (Co-IP) for TYK2-Receptor Interaction
This experiment determines if TYK2 is physically associated with its partner receptor.
-
Cell Culture, Treatment, and Lysis:
-
Follow the cell culture, treatment, and lysis steps as described for Western blotting, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against TYK2 or the cytokine receptor overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described previously, probing for both TYK2 and the cytokine receptor.
-
-
Data Analysis:
-
The presence of the cytokine receptor in the TYK2 immunoprecipitate (and vice versa) confirms their interaction. The reduction or absence of this interaction in degrader-treated samples validates the disruption of the scaffolding function.
-
Conclusion
References
- 1. TYK2 activity promotes ligand-induced IFNAR1 proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression | The EMBO Journal [link.springer.com]
- 4. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kymeratx.com [kymeratx.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Formation of TYK2 Ternary Complexes: A Comparative Guide to Biophysical Analysis
For researchers, scientists, and drug development professionals, understanding the kinetics and thermodynamics of ternary complex formation is paramount in the development of novel therapeutics targeting Tyrosine Kinase 2 (TYK2). This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques—Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)—for characterizing the formation of TYK2 ternary complexes, offering supporting data and detailed experimental methodologies.
TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2][3][4] A key therapeutic strategy involves the development of small molecule inhibitors that modulate TYK2 activity. Notably, allosteric inhibitors like deucravacitinib (B606291) bind to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its signaling function.[5][6][7] The formation of a stable ternary complex, comprising the TYK2 protein, a binding partner (such as another JAK kinase or a receptor subunit), and a small molecule inhibitor, is a critical event to characterize. This guide will delve into the application of SPR and compare its utility against other powerful biophysical techniques in elucidating the dynamics of this pivotal interaction.
The TYK2 Signaling Pathway and Ternary Complex Formation
TYK2 is integral to the signaling cascades of cytokines like IL-12, IL-23, and type I interferons.[1][3][4][8] Upon cytokine binding to their receptors, TYK2, often in partnership with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation.[1][8] This initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Allosteric inhibitors targeting the TYK2 pseudokinase domain function by stabilizing an autoinhibitory interaction between the pseudokinase (JH2) and the kinase (JH1) domains, thus preventing activation.[9][10][11][12] The ternary complex in this context would consist of TYK2, its associated receptor subunit or JAK partner, and the allosteric inhibitor.
Comparison of Biophysical Techniques
The characterization of ternary complex formation requires robust biophysical methods that can provide quantitative data on binding affinity, kinetics, and thermodynamics. SPR is a gold-standard technique for this purpose, but BLI, ITC, and FRET offer alternative and complementary information.[13][14]
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Principle | Mass-sensitive detection of refractive index changes near a sensor surface.[2][14] | Wavelength shift of reflected light due to changes in optical thickness on a biosensor tip.[15] | Measures heat changes upon molecular binding in solution.[14][16][17] | Non-radiative energy transfer between two fluorophores in close proximity. |
| Key Outputs | kon, koff, KD | kon, koff, KD | KD, ΔH, ΔS, Stoichiometry (n) | Binding affinity (KD), distance information |
| Throughput | Medium to High | High | Low | High |
| Sample Consumption | Low to Medium | Low | High | Low |
| Labeling Requirement | Label-free | Label-free | Label-free | Requires fluorescent labels |
| Sensitivity | Very High (suitable for small molecules)[18] | Lower than SPR (less suited for small molecules)[18][19] | Dependent on binding enthalpy | High |
| Information | Kinetics & Affinity | Kinetics & Affinity | Thermodynamics & Affinity | Proximity & Affinity |
Experimental Design for Ternary Complex Analysis
A common experimental design for studying the formation of a TYK2 ternary complex (TYK2-Inhibitor-Partner) using surface-based methods like SPR and BLI involves immobilizing one component and flowing the other two in solution. For ITC and FRET, all components are in solution.
Detailed Methodologies
Surface Plasmon Resonance (SPR) Protocol
SPR is highly suited for detailed kinetic analysis of ternary complex formation due to its high sensitivity and real-time data acquisition.[20][21]
-
Immobilization:
-
Recombinantly express and purify human TYK2 (e.g., the pseudokinase domain or the full-length protein).
-
Immobilize TYK2 onto a sensor chip (e.g., CM5 chip via amine coupling) to a target level of ~2000-4000 RU to ensure a sufficient signal for small molecule binding.
-
A reference channel should be prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index changes and non-specific binding.
-
-
Binary Interaction Analysis (TYK2-Inhibitor):
-
Prepare a dilution series of the TYK2 inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Inject the inhibitor concentrations over the TYK2 and reference surfaces.
-
Monitor the association and dissociation phases to determine the binary binding kinetics (kon, koff) and affinity (KD).[22]
-
-
Ternary Complex Analysis (TYK2-Inhibitor-Partner):
-
Prepare a series of analyte solutions containing a constant, saturating concentration of the partner protein and a dilution series of the inhibitor.
-
Inject these solutions over the immobilized TYK2 surface.
-
The observed binding will represent the formation of the ternary complex. The kinetic parameters will reflect the stability and dynamics of this complex.
-
Alternatively, pre-incubate the inhibitor with TYK2 on the chip and then inject the partner protein to observe the third molecule binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for binary, or a ternary complex model) to extract kinetic and affinity constants.
-
The cooperativity of ternary complex formation can be assessed by comparing the affinity of the inhibitor for TYK2 in the presence and absence of the partner protein.[20]
-
Bio-Layer Interferometry (BLI) Protocol
BLI offers a higher throughput alternative to SPR, which is advantageous for screening multiple inhibitors or conditions, though it may have lower sensitivity for small molecule interactions.[18][19]
-
Immobilization:
-
Biotinylate purified TYK2 and immobilize it onto streptavidin-coated biosensor tips.
-
Use unloaded biosensor tips as a reference.
-
-
Assay Steps:
-
Equilibrate the biosensor tips in running buffer.
-
Associate the inhibitor at various concentrations to determine binary interaction kinetics.
-
For ternary analysis, dip the TYK2-loaded biosensors into wells containing a mixture of the partner protein and the inhibitor.[23]
-
Move the biosensors to a buffer-only well to measure the dissociation of the complex.
-
-
Data Analysis:
-
Process the data by subtracting the reference sensorgram.
-
Fit the association and dissociation curves to a 1:1 binding model to obtain kon, koff, and KD values.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the binding interaction in a single experiment.[16][17][24]
-
Sample Preparation:
-
Dialyze all proteins (TYK2 and partner protein) and the inhibitor into the same buffer to minimize heats of dilution.
-
Prepare TYK2 (e.g., 10-20 µM) in the sample cell. For ternary analysis, the partner protein can be pre-mixed with TYK2 in the cell.
-
Prepare the inhibitor (e.g., 100-200 µM) in the injection syringe.
-
-
Titration:
-
Perform a series of injections of the inhibitor into the sample cell containing TYK2 (and the partner protein).
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and plot them against the molar ratio of the inhibitor to TYK2.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Förster Resonance Energy Transfer (FRET) Protocol
FRET is a powerful technique for demonstrating proximity and can be adapted to quantify ternary complex formation in solution.[25][26]
-
Protein Labeling:
-
Label TYK2 with a donor fluorophore (e.g., Alexa Fluor 488) and the partner protein with a suitable acceptor fluorophore (e.g., Alexa Fluor 594).
-
Ensure that labeling does not interfere with protein function or inhibitor binding.
-
-
Assay Setup:
-
In a microplate format, mix a constant concentration of the labeled TYK2 and partner protein.
-
Add a serial dilution of the inhibitor to the wells.
-
-
Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
An increase in the acceptor emission (and a corresponding decrease in donor emission) indicates that the inhibitor is promoting the formation of a stable ternary complex, bringing the fluorophores into proximity.
-
-
Data Analysis:
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence.
-
Plot the FRET signal against the inhibitor concentration and fit the data to a binding isotherm to determine the apparent KD for ternary complex formation.
-
Conclusion
The choice of biophysical technique for studying TYK2 ternary complex formation depends on the specific research question. SPR provides high-quality kinetic and affinity data, making it ideal for detailed mechanistic studies and for characterizing the binding of small molecule inhibitors.[20] BLI offers a higher throughput for screening purposes, although with lower sensitivity. ITC is unparalleled for providing a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces behind complex formation.[16][17] FRET offers a solution-based method to probe proximity and can be adapted for high-throughput screening of compounds that stabilize the ternary complex. By leveraging the strengths of these complementary techniques, researchers can gain a comprehensive understanding of TYK2 ternary complex formation, accelerating the development of novel and effective therapeutics.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. XanTec bioanalytics GmbH | Whitepapers/Literature | Whitepapers | Protein-Small Molecule Biomolecular Interactions – a Retrospective [xantec.com]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xantec.com [xantec.com]
- 14. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 17. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 18. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isothermal Titration Calorimetry for TYK2 Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) has emerged as a powerful tool in drug discovery for the detailed characterization of ligand binding to therapeutic targets. This guide provides an objective comparison of ITC with other biophysical techniques for the analysis of ligand binding to Tyrosine Kinase 2 (TYK2), a key target in autoimmune and inflammatory diseases. Supported by experimental data, this document aims to assist researchers in selecting the most appropriate methods for their TYK2 inhibitor programs.
The Central Role of TYK2 in Immune Signaling
TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). These signaling cascades are integral to the inflammatory processes underlying numerous autoimmune diseases. Consequently, inhibiting TYK2 is a promising therapeutic strategy. Understanding the precise binding characteristics of small molecule inhibitors to TYK2 is paramount for developing potent and selective drugs.
Safety Operating Guide
Proper Disposal Procedures for TYK2 Ligand 1: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling TYK2 ligand 1 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside crucial safety and handling information.
Immediate Safety and Handling Protocols
According to the Safety Data Sheet (SDS) for this compound, although specific hazard classifications are not fully available, it is imperative to handle this compound with care, assuming it may be hazardous. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
In the event of accidental exposure, the following first aid measures should be taken immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention. [1]
For detailed handling and storage information, refer to the summary table below.
| Category | Guideline | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [1] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. Recommended storage temperature is -20°C. | [1] |
| Spills | Avoid dust formation. Avoid breathing mist, gas, or vapors. Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect spillage and dispose of it in accordance with local regulations. | [1] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary. | [1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable local, state, and federal regulations. Discharge into the environment must be strictly avoided.[1]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or waste this compound powder in a designated, properly labeled, and sealed container. This includes any contaminated materials such as weighing paper or disposable spatulas.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other types of chemical waste unless compatibility is confirmed.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated solid waste container. Reusable glassware must be decontaminated according to established laboratory procedures before washing.
2. Packaging and Labeling:
-
All waste containers must be in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity of waste, and the date of accumulation. Follow your institution's specific labeling requirements.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with accurate information about the waste composition. Do not attempt to dispose of the chemical waste through standard laboratory drains or as regular trash.
Experimental Context: The TYK2 Signaling Pathway
This compound is utilized in research to modulate the Tyrosine Kinase 2 (TYK2) signaling pathway, which is integral to immune responses.[2][3] TYK2 is an intracellular enzyme that mediates signaling for cytokines such as IL-12, IL-23, and Type I interferons.[2][4][5][6] This signaling cascade involves the activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression related to cellular differentiation, proliferation, and immune responses.[2][6]
References
- 1. targetmol.com [targetmol.com]
- 2. bms.com [bms.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. revvity.com [revvity.com]
Essential Safety and Operational Guide for Handling TYK2 Ligand 1
Disclaimer: As "TYK2 ligand 1" is not a publicly documented specific chemical entity with an established safety profile, this guide provides essential safety and handling procedures based on best practices for working with novel small molecule kinase inhibitors of unknown toxicity in a research laboratory setting. These guidelines should be adapted to your specific institutional policies and in consultation with your local Environmental Health and Safety (EHS) office.
This document provides researchers, scientists, and drug development professionals with immediate, essential information for the safe handling, use, and disposal of novel research compounds targeting Tyrosine Kinase 2 (TYK2), referred to herein as "this compound."
Pre-Operational Safety Assessment
Before handling this compound, a thorough risk assessment is mandatory. Due to the unknown toxicological properties of a novel compound, it must be treated as hazardous.
Key Hazard Considerations:
-
Toxicity: The specific toxicological profile is unknown. Assume the compound is toxic and potentially a carcinogen, mutagen, or teratogen.
-
Route of Exposure: Primary risks include inhalation of aerosolized powder, skin contact, and accidental ingestion.
-
Reactivity: The chemical reactivity profile is unknown. Avoid mixing with strong oxidizing or reducing agents unless a specific reaction protocol is being followed.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Body Protection | A fully fastened, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or if there is a splash risk. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling the solid compound or preparing concentrated stock solutions. | Protects against splashes of solutions and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. For prolonged work, consider gloves with a longer breakthrough time for the specific solvent in use. | Provides a barrier against skin contact. Double-gloving offers protection in case the outer glove is breached. Nitrile gloves offer good resistance to many common lab solvents. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powdered form of the compound outside of a certified chemical fume hood or ventilated enclosure. | Prevents inhalation of fine particles. |
Glove Selection for Common Solvents
Small molecule inhibitors are often dissolved in solvents like Dimethyl Sulfoxide (DMSO). The choice of glove material is critical for adequate protection. The following table provides a general guide for glove compatibility with common laboratory solvents. Always consult the glove manufacturer's specific chemical resistance data.
| Solvent | Nitrile Gloves | Latex Gloves |
| Dimethyl Sulfoxide (DMSO) | Good | Excellent |
| Ethanol | Excellent | Excellent |
| Acetone | Fair | Good |
| Acetonitrile | Fair | Fair |
| Methanol | Fair | Fair |
| Heptane | Excellent | Poor |
| Toluene | Poor | Poor |
| Xylene | Poor | Poor |
Rating Key: Excellent (E), Good (G), Fair (F), Poor (P). Data is for general guidance and represents resistance to incidental contact. For extended contact, specialized gloves may be required.
Experimental Protocols
This protocol outlines the steps for preparing a concentrated stock solution of this compound, assuming a molecular weight (MW) of 450 g/mol . Adjust calculations based on the actual MW of your compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol * (1000 mg / 1 g) = 4.5 mg
-
-
Weigh the compound: In a certified chemical fume hood, carefully weigh 4.5 mg of this compound into a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but check for compound temperature sensitivity.
-
Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[1][2]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1][2]
This protocol provides a general procedure for treating cultured cells with this compound.
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Prepare Working Solutions:
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[2]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium as used for the highest concentration of the inhibitor.
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
Operational and Disposal Plans
-
Solid Compound: Handle only in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Solutions: Handle concentrated solutions in a chemical fume hood. Dilute solutions can be handled on the bench with appropriate PPE, following a risk assessment.
-
Storage: Store the solid compound and stock solutions in a designated, clearly labeled, and secure location at the recommended temperature, protected from light.
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and microcentrifuge tubes. |
| Liquid Waste (Organic) | Collect unused stock solutions and other organic solvent waste in a designated, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated waste as appropriate. |
| Liquid Waste (Aqueous) | Collect contaminated cell culture medium and other aqueous solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of contaminated pipette tips and any other sharps in a designated sharps container for hazardous chemical waste. |
Follow all institutional and local regulations for hazardous waste disposal.
TYK2 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2 signaling pathway and the general workflow for handling this compound.
Caption: TYK2 Signaling Pathway.
Caption: Safe Handling and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
